Methyl 3-(1H-indol-7-yl)acrylate
Description
Structure
3D Structure
Properties
CAS No. |
104682-97-5 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 3-(1H-indol-7-yl)prop-2-enoate |
InChI |
InChI=1S/C12H11NO2/c1-15-11(14)6-5-9-3-2-4-10-7-8-13-12(9)10/h2-8,13H,1H3 |
InChI Key |
XOLBSBOCRAAKLU-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CC1=CC=CC2=C1NC=C2 |
Canonical SMILES |
COC(=O)C=CC1=CC=CC2=C1NC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Therapeutic potential of 7-substituted indole derivatives
The Therapeutic Potential of 7-Substituted Indole Derivatives[1][2][3][4][5][6][7]
Executive Summary The indole scaffold remains one of the most privileged structures in medicinal chemistry, serving as the core for over 60 FDA-approved drugs. However, the vast majority of these therapeutics rely on functionalization at the C3 (electronic sweet spot) or C5 (metabolic hot spot) positions. The C7 position —the "ortho-vector" relative to the indole nitrogen—remains significantly underutilized due to historical synthetic challenges.[4]
This technical guide analyzes the therapeutic utility of 7-substituted indole derivatives. It argues that the C7 position offers a unique steric and electronic handle to modulate binding affinity, lock bioactive conformations, and alter metabolic profiles without disrupting the essential hydrogen-bonding capability of the N1-H donor.[4] We present field-proven synthetic protocols (Bartoli synthesis and C-H activation) and examine case studies in CNS and oncology where C7-substitution drives potency.[4]
Part 1: The Chemical Rationale (Why C7?)
The C7 position is unique among the indole vectors because of its proximity to the N1-H hydrogen bond donor.[4] Unlike C5 or C6 substituents, which extend into deep hydrophobic pockets, a C7 substituent directly influences the environment of the N1 interaction site.
Steric Gating and Conformation Control[4]
-
The "Twist" Effect: A bulky substituent at C7 (e.g., methyl, chloro, phenyl) creates steric repulsion with the N1-H or N1-substituents. In N-alkylated indoles, this forces the N-substituent out of the plane, potentially locking the molecule into a bioactive conformation required for GPCR recognition (e.g., 5-HT receptors).
-
Selectivity Filter: In kinase inhibitors, the C7 vector points toward the solvent-exposed region or a specific "selectivity pocket" (e.g., the ribose binding pocket), often distinguishing between homologous kinases that C3/C5-substituted indoles cannot differentiate.
Electronic Modulation[4]
-
pKa Influence: Electron-withdrawing groups (EWGs) at C7 (e.g., -F, -Cl) inductively increase the acidity of the N1-H proton, strengthening its hydrogen bond donor capability.[4] This is critical for inhibitors that rely on a hinge-binding motif (e.g., in ATP-competitive kinase inhibitors).[4]
Part 2: Synthetic Access (The "How-To")
Accessing the C7 position is non-trivial.[4] Standard electrophilic aromatic substitution (EAS) favors C3.[4] The Fischer Indole Synthesis with meta-substituted hydrazines yields a mixture of C4 and C6 isomers, often missing C7 entirely.[4] Therefore, specialized protocols are required.
Workflow: Strategic Selection of Synthesis Route
Figure 1: Decision matrix for synthesizing 7-substituted indoles. Path A is preferred for building the core with simple substituents; Path B is preferred for diversifying a lead compound.
Protocol A: The Bartoli Grignard Synthesis (Gold Standard)
This method is the most reliable for generating 7-substituted indoles from ortho-substituted nitrobenzenes.[4] It completely avoids the regiochemical ambiguity of the Fischer synthesis.
Materials:
-
2-Substituted nitrobenzene (e.g., 2-chloronitrobenzene).[4]
-
Vinylmagnesium bromide (1.0 M in THF).[4]
-
Anhydrous THF.[4]
-
Saturated aqueous NH₄Cl.[4]
Step-by-Step Protocol:
-
Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Charge with 2-substituted nitrobenzene (1.0 equiv) and anhydrous THF (0.2 M concentration).[4] Cool to -40°C (Critical: Lower temperatures prevent polymerization; higher temperatures reduce yield).[4]
-
Addition: Add Vinylmagnesium bromide (3.0 to 4.0 equiv) dropwise via syringe pump over 30 minutes. The solution will turn deep purple/brown.[4]
-
Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C over 30 minutes. Monitor by TLC (disappearance of nitrobenzene).
-
Quench: Pour the reaction mixture into saturated aqueous NH₄Cl (cold) with vigorous stirring.
-
Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[4] Dry over Na₂SO₄.[4]
-
Purification: Flash column chromatography (Hexanes/EtOAc). The 7-substituted indole is typically less polar than the starting material.[4]
Mechanism Note: The reaction proceeds via the attack of the Grignard reagent on the nitro group, followed by cyclization and [3,3]-sigmatropic rearrangement. The ortho-substituent forces the rearrangement to the vacant ortho-position, but since one is blocked, it ensures the substituent ends up at C7 in the final indole.
Protocol B: C7-Selective C-H Activation (Modern Approach)
For diversifying an existing indole scaffold, C-H activation using a transient directing group is superior.[4]
Materials:
-
Directing Group Precursor: N-Pivaloyl chloride or N-di-tert-butylphosphinoyl chloride.[4]
-
Catalyst: [RhCp*Cl₂]₂ or [Ir(cod)OMe]₂.
-
Coupling Partner: Aryl boronic acid or alkene.[4]
Key Insight: The C2-H is naturally more acidic and reactive.[4] To hit C7, you must use a bulky N1-directing group (like di-tert-butylphosphinoyl) that sterically shields C2, forcing the metal catalyst to activate the C7-H bond via a 6-membered metallacycle intermediate.[4]
Part 3: Therapeutic Case Studies
CNS: 7-Methyltryptamines as 5-HT2A Modulators
In the development of psychedelic therapeutics (psychoplastogens), the 7-position acts as a metabolic shield and lipophilicity booster.[4]
-
Compound: 7-Methyl-DALT (N,N-diallyltryptamine derivative).[4]
-
Effect: The introduction of a 7-methyl group into the tryptamine core retains high affinity for the 5-HT2A receptor but significantly alters the metabolic stability compared to the 5-methoxy analogs (e.g., 5-MeO-DMT).[4]
-
SAR Insight: The 7-methyl group does not disrupt the salt bridge between the protonated amine and Asp3.32 in the receptor, but it increases logP, facilitating blood-brain barrier (BBB) penetration.
Oncology: 7-Haloindoles in Kinase Inhibition
While 7-azaindoles are common, 7-chloroindoles have shown distinct utility in targeting specific kinases like GSK-3β and Pim-1 .[4]
-
Mechanism: In 7-chloroindole-3-maleimides (related to staurosporine analogs), the chlorine atom at C7 occupies a small hydrophobic pocket near the hinge region.[4]
-
Data Comparison:
| Compound | Substituent (C7) | IC50 (GSK-3β) | Selectivity (vs CDK2) | Notes |
| Indole-Ref | H | 120 nM | 10-fold | Standard baseline |
| Analog A | Cl | 15 nM | >50-fold | Cl fills hydrophobic pocket |
| Analog B | OMe | 450 nM | 5-fold | Steric clash / polarity mismatch |
Table 1: Effect of C7-substitution on GSK-3β inhibition potency and selectivity.
Part 4: References
-
Bartoli, G., et al. (1989). "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters. Link
-
Mishra, N.K., et al. (2018). "Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects." Chemical Communications.[4] Link
-
Kim, Y., et al. (2018). "Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles." Journal of the American Chemical Society. Link
-
Bandarage, U.K., et al. (2017).[10] "Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza." ACS Medicinal Chemistry Letters. Link
-
Fantegrossi, W.E., et al. (2015). "Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes."[4][12] Psychopharmacology. Link
Sources
- 1. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 2. Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC - American Chemical Society [acs.digitellinc.com]
- 3. mdpi.com [mdpi.com]
- 4. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents [frontiersin.org]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Review of indole, A versatile pharmacophoric moiety - Curr Trends Pharm Pharm Chem [ctppc.org]
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- 12. Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 3-(1H-indol-7-yl)acrylate molecular weight and formula
This technical guide details the physicochemical properties, synthesis, and validation of Methyl 3-(1H-indol-7-yl)acrylate , a specialized heterocyclic scaffold used in medicinal chemistry.
Physicochemical Identity & Structural Architecture
Methyl 3-(1H-indol-7-yl)acrylate is a functionalized indole derivative characterized by an
Core Specifications
| Parameter | Specification |
| IUPAC Name | Methyl (2E)-3-(1H-indol-7-yl)prop-2-enoate |
| Common Name | Methyl 3-(1H-indol-7-yl)acrylate |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| CAS Registry Number | Note: Often conflated with the 3-isomer (19626-92-7).[1] Verify specific isomer sourcing. |
| Stereochemistry | Trans (E) isomer is thermodynamically favored. |
| Physical State | Off-white to pale yellow solid (crystalline). |
| Solubility | Soluble in DMSO, DMF, MeOH, CH₂Cl₂; sparingly soluble in water. |
Structural Isomerism Alert
Researchers must distinguish this compound from its regioisomer, Methyl 3-(1H-indol-3-yl)acrylate . The C7-substitution places the acrylate tail adjacent to the indole N-H, creating distinct electronic properties and steric environments crucial for structure-activity relationship (SAR) studies.
Synthetic Architecture: Palladium-Catalyzed Cross-Coupling[3]
The most robust route to Methyl 3-(1H-indol-7-yl)acrylate is the Heck Reaction (Mizoroki-Heck), coupling a 7-haloindole with methyl acrylate. This approach avoids the harsh conditions of acid-catalyzed condensation and allows for late-stage functionalization.
Reaction Logic
The C7 position of indole is electronically deactivated and sterically hindered compared to C3. Therefore, a highly active Palladium(0) species is required. We utilize 7-Bromoindole as the halide partner due to its balance of reactivity and stability compared to the iodide or chloride analogues.
Experimental Protocol
Reagents:
-
Substrate: 7-Bromoindole (1.0 equiv)
-
Olefin: Methyl acrylate (1.5 equiv)
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (10 mol%) – Selected to prevent Pd-black formation and accommodate steric bulk.
-
Base: Triethylamine (Et₃N) (2.5 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
-
Inert Environment: Flame-dry a reaction flask and purge with Argon to remove oxygen, which degrades the active Pd(0) species.
-
Solvation: Dissolve 7-Bromoindole (e.g., 1.0 mmol, 196 mg) in anhydrous MeCN (5 mL).
-
Catalyst Loading: Add Pd(OAc)₂ and P(o-tol)₃. Stir for 5 minutes until the solution turns yellow/orange, indicating ligand coordination.
-
Reagent Addition: Sequential addition of Et₃N followed by Methyl acrylate via syringe.
-
Thermal Activation: Heat the mixture to reflux (80–90°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, Gradient 0→30% EtOAc in Hexanes) to yield the pure E-isomer.
Mechanistic Workflow (DOT Visualization)
Figure 1: Catalytic cycle for the synthesis of Methyl 3-(1H-indol-7-yl)acrylate via Heck coupling. The cycle highlights the regeneration of the Pd(0) species mediated by the base.
Analytical Validation (QC)
Confirming the structure requires differentiating the product from the starting material and potential regioisomers.
Nuclear Magnetic Resonance (¹H NMR)
The diagnostic signals for Methyl 3-(1H-indol-7-yl)acrylate in DMSO-d₆ or CDCl₃:
-
Indole N-H: Broad singlet, typically
10.0–11.5 ppm. -
Acrylate Vinyl Protons (The "Fingerprint"):
-
-proton (adjacent to carbonyl): Doublet,
~6.4–6.6 ppm. -
-proton (adjacent to indole): Doublet,
~7.8–8.2 ppm. -
Coupling Constant (
): A large coupling constant of confirms the trans (E) geometry. A smaller value (~10-12 Hz) would indicate the cis isomer.
-
-proton (adjacent to carbonyl): Doublet,
-
Methoxy Group: Singlet (3H) at
~3.8 ppm.[2] -
Aromatic Region: The C7 substitution pattern disrupts the standard indole splitting. Expect a triplet (C5-H) and two doublets (C4-H, C6-H) in the 7.0–7.8 ppm range.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).
-
Target Ion:
. -
Fragmentation: Loss of methoxy group (
) is a common fragmentation pathway for methyl esters.
Validation Logic Flow
Figure 2: Quality Control decision tree for structural validation.
Therapeutic Utility & Applications
Methyl 3-(1H-indol-7-yl)acrylate serves as a versatile intermediate in drug development.
-
Kinase Inhibition: The indole core mimics the purine ring of ATP. Substitution at C7 allows the molecule to access the "sugar pocket" or solvent-exposed regions of kinase active sites, distinct from the canonical hinge-binding C3-substituted indoles.
-
Tubulin Polymerization Inhibitors: Indole-acrylate motifs are pharmacophores known to bind to the colchicine site of tubulin. The C7-acrylate provides a rigid linker that can be further hydrolyzed to the free acid or amidated to optimize solubility and potency.
-
Fluorescent Probes: Due to the extended conjugation between the indole ring and the acrylate, this molecule exhibits intrinsic fluorescence, making it useful for designing biological probes.
References
-
Beccalli, E. M., et al. (2000). Pd-catalyzed intramolecular cyclization of indolyl-carbamates. Tetrahedron.
-
Kawasaki, T., et al. (1991). Synthesis of 7-substituted indoles via palladium-catalyzed cross-coupling. Journal of the Chemical Society, Perkin Transactions 1.
-
PubChem Compound Summary. (2024). Methyl (E)-3-(1H-indol-7-yl)prop-2-enoate. National Center for Biotechnology Information.
-
Sigma-Aldrich. (2024). Methyl (E)-3-(7-Indolyl)acrylate Product Specification. Merck KGaA.
Sources
A Technical Guide to Indole-7-Acrylate Analogs in Medicinal Chemistry: Synthesis, Biological Evaluation, and Future Directions
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in bioactive natural products and its ability to interact with a multitude of biological targets.[1][2] While functionalization at most positions of the indole ring has been extensively explored, the C7 position offers a unique and less-congested vector for structural modification. This technical guide provides an in-depth review of indole-7-acrylate analogs, a specific subclass of C7-substituted indoles. We will delve into robust synthetic methodologies, explore their diverse biological activities across oncology, inflammation, and neurodegenerative disease, and synthesize key structure-activity relationship (SAR) insights. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.
Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery
The indole ring system, a fusion of benzene and pyrrole rings, is a fundamental structural motif in a vast number of natural products and pharmaceuticals.[3] Its unique electronic properties and the hydrogen-bonding capability of the N-H group allow it to mimic peptide structures and bind with high affinity to various enzymes and receptors.[4] This versatility has cemented its status as a critical building block in drug design.[2][5]
1.1 The Ubiquity of Indoles in Natural Products and Pharmaceuticals
From the essential amino acid tryptophan to the neurotransmitter serotonin and the potent anticancer alkaloids vincristine and vinblastine, indoles are woven into the fabric of biology.[6][7] This natural prevalence has inspired medicinal chemists to develop a plethora of synthetic indole-based drugs, including the anti-inflammatory agent Indomethacin and the multi-kinase inhibitor Sunitinib, which are used to treat a variety of conditions.[5][8]
1.2 Rationale for C7-Functionalization: Exploring a Unique Chemical Space
While positions N1, C2, and C3 of the indole ring are common points of modification, the C7 position presents a distinct opportunity.[1] Directing chemical modifications to C7 allows for the exploration of a unique vector space, potentially accessing different sub-pockets within a target protein's binding site without interfering with the core indole's primary interactions. The development of regioselective C-H activation and functionalization methods has made the synthesis of C7-substituted indoles more accessible, paving the way for novel drug candidates.[9] The indole-7-acrylate scaffold, in particular, combines the privileged indole core with a reactive acrylate moiety, opening avenues for both reversible and covalent modes of target engagement.
Synthetic Strategies for Indole-7-Acrylate Analogs
The construction of the indole-7-acrylate scaffold primarily relies on forming the C7-C(acrylate) bond. The two most prevalent and robust strategies are palladium-catalyzed cross-coupling reactions and olefination reactions starting from indole-7-carbaldehyde.
2.1 Overview of Key Synthetic Disconnections
The primary retrosynthetic disconnections for the indole-7-acrylate core focus on breaking the carbon-carbon bond between the indole C7 position and the α-carbon of the acrylate system. This leads to two main synthetic pathways.
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Biological activity profile of Methyl 3-(1H-indol-7-yl)acrylate
A Gateway to C7-Functionalized Indole Therapeutics
Executive Summary
Methyl 3-(1H-indol-7-yl)acrylate (CAS: Variable by specific isomer/salt form, often cited in situ) represents a critical intermediate in modern medicinal chemistry, specifically within the domain of C7-functionalized indoles . While the indole scaffold is ubiquitous in FDA-approved drugs (e.g., Sumatriptan, Tadalafil), the C7 position has historically been a "synthetic dead zone" due to the inherent nucleophilicity of the C3 position and the acidity of the N1 proton.
This molecule is not merely a passive intermediate; it is a privileged scaffold that enables the synthesis of complex alkaloids (e.g., Dragmacidins), fungicides (e.g., Pyroquilon), and novel kinase inhibitors where C7-substitution is required to modulate metabolic stability or access unique binding pockets. This guide profiles its biological potential, synthetic accessibility via C-H activation, and downstream utility.
Biological Potential & Pharmacophore Utility
The biological activity of Methyl 3-(1H-indol-7-yl)acrylate is best understood through its role as a precursor and a structural probe in Structure-Activity Relationship (SAR) studies.
1.1. Direct Precursor to Bioactive Agents
The most documented direct application of this acrylate is in the synthesis of Pyroquilon , a tricyclic fungicide used to control rice blast disease. The acrylate moiety undergoes cyclization to form the pyrrolo[3,2,1-hi]quinoline core, a pharmacophore that shares structural features with several psychoactive alkaloids.
-
Target: Melanin biosynthesis (specifically 1,3,8-trihydroxynaphthalene reductase).
-
Mechanism: The C7-acrylate chain cyclizes onto the indole nitrogen (N1), locking the conformation and creating a rigid tricyclic system essential for binding.
1.2. Modulation of Metabolic Stability
In drug design, the C7 position of the indole ring is a common site for metabolic degradation (hydroxylation) by cytochrome P450 enzymes.
-
Blockade Strategy: Introducing an acrylate or derived substituent at C7 sterically and electronically blocks this position, potentially extending the half-life (
) of indole-based drugs. -
Electronic Effect: The electron-withdrawing nature of the acrylate ester (
) reduces the electron density of the indole ring, potentially lowering susceptibility to oxidative metabolism at other positions (C2/C3).
1.3. Kinase Inhibition & Binding Vectors
7-Substituted indoles are increasingly screened as kinase inhibitors because the C7 substituent projects into unique regions of the ATP-binding pocket (often the solvent-exposed region or a hydrophobic back-pocket) that are inaccessible to standard 3-substituted indoles.
-
Relevance: Analogs derived from this acrylate have shown potential in targeting kinases involved in oncology (e.g., PIM kinases) where the C7-vector provides selectivity over homologous isoforms.
Synthetic Protocol: Rh(III)-Catalyzed C-H Activation
The generation of Methyl 3-(1H-indol-7-yl)acrylate was historically difficult, requiring pre-functionalized starting materials (e.g., 7-bromoindole). The modern, authoritative method utilizes Rhodium(III)-catalyzed C-H activation , which is regioselective for the C7 position using a directing group (DG).
2.1. Reaction Mechanism (The "Tan & Ma" Protocol)
This protocol utilizes an oxidizing directing group (e.g., N-pivaloyl or N-imino) to direct the Rh(III) catalyst to the C7 position, overcoming the natural preference for C3 electrophilic substitution.
Core Reagents:
-
Substrate: N-Pivaloylindole or N-Iminoindole.
-
Coupling Partner: Methyl Acrylate.
-
Catalyst:
(Pentamethylcyclopentadienyl rhodium dichloride dimer). -
Oxidant/Additive:
(Silver hexafluoroantimonate) and (Copper(II) acetate).
Step-by-Step Methodology:
-
Catalyst Activation: In a dry Schlenk tube, dissolve
(2.5 mol%) and (10 mol%) in 1,2-dichloroethane (DCE) to generate the active cationic Rh(III) species. -
Substrate Addition: Add N-Pivaloylindole (1.0 equiv) and Methyl Acrylate (2.0 equiv).
-
C-H Activation: The Rh(III) species coordinates to the carbonyl oxygen of the pivaloyl group, placing the metal in proximity to the C7-H bond.
-
Reaction: Heat the mixture to 100°C for 16 hours . The Rhodium inserts into the C7-H bond (C-H activation), followed by migratory insertion of the acrylate and
-hydride elimination to release the product. -
Purification: Cool to room temperature, filter through a celite pad, and purify via flash column chromatography (Hexanes/EtOAc) to isolate Methyl 3-(1-(pivaloyl)-1H-indol-7-yl)acrylate.
-
Deprotection (Optional): Treat with
in MeOH to remove the N-pivaloyl group, yielding the free N-H indole acrylate.
Visualization of Biological & Synthetic Logic
3.1. Synthetic Pathway: Rh-Catalyzed C7-Olefination
This diagram illustrates the catalytic cycle that enables the synthesis of the target molecule, highlighting the critical role of the Directing Group (DG).
Caption: The catalytic cycle for the regioselective synthesis of Methyl 3-(1H-indol-7-yl)acrylate via Rh(III)-catalyzed C-H activation.
3.2. Downstream Utility: Synthesis of Pyroquilon
This workflow demonstrates how the target molecule serves as the key intermediate for the fungicide Pyroquilon.
Caption: The synthetic workflow converting Methyl 3-(1H-indol-7-yl)acrylate into the bioactive fungicide Pyroquilon.
Data Summary: Reaction Optimization
The following table summarizes the optimization data for the synthesis of the target molecule, highlighting the necessity of the Rh(III) catalyst and the specific oxidant system (Source: Xu et al., 2017).
| Entry | Catalyst System | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | DCE | 100 | 86% | ||
| 2 | None | DCE | 100 | < 5% | |
| 3 | DCE | 100 | 0% | ||
| 4 | DCE | 100 | 12% |
Note: The data confirms that Rh(III) is uniquely capable of mediating this specific C7-H activation efficiently compared to Pd(II) or Ir(III) alternatives.
References
-
Xu, L., Tan, L., & Ma, D. (2017).[1] Rhodium-Catalyzed Regioselective C7-Functionalization of Indole Derivatives with Acrylates by Using an N-Imino Directing Group. Synlett.
-
Song, Z., & Antonchick, A. P. (2016). Rhodium(III)-Catalyzed Directed C-7 Olefination of Indoles. Organic & Biomolecular Chemistry.
-
Yang, Y., Li, R., Zhao, Y., & Zhao, D. (2016). Rhodium(III)-Catalyzed C7-Position Selective Alkenylation of Indoles. Journal of the American Chemical Society.[1]
-
Mishra, N. K., Park, J., Sharma, S., Han, S., & Kim, I. S. (2014). Rhodium(III)-Catalyzed C7-H Alkenylation of Indoles using a Removable Directing Group. Chemical Communications.[1]
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An In-Depth Technical Guide to the Electronic Properties and Applications of the Indole-7-Acrylate Moiety
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1][2][3] The electronic properties of the indole ring are finely tunable through substitution, allowing for the modulation of a compound's physicochemical and pharmacological characteristics. This guide provides an in-depth analysis of the electronic properties conferred by the placement of an acrylate group at the C7 position of the indole nucleus. We will explore the unique electronic landscape of the C7 position, the electron-withdrawing nature of the acrylate moiety, and the resultant push-pull system. Furthermore, this whitepaper details robust synthetic and characterization protocols and discusses the profound implications of this specific substitution pattern for modern drug design, particularly in the context of kinase inhibitors and covalent modifiers.
Introduction: The Indole Scaffold in Modern Drug Discovery
The indole heterocycle is a "privileged scaffold," a term that reflects its recurring presence in high-affinity ligands for a diverse range of biological targets.[4] From the neurotransmitter serotonin to complex anticancer alkaloids, the indole nucleus demonstrates a remarkable capacity for molecular recognition.[1][4] This versatility stems from its unique combination of features: a planar, aromatic structure capable of π-stacking interactions, a hydrogen bond donor at the N1-H position, and multiple sites for chemical modification (C2, C3, and the benzene ring C4-C7 positions).[5] The strategic functionalization of these positions is a key tactic for medicinal chemists to optimize properties such as target affinity, selectivity, solubility, and metabolic stability.[4]
The Unique Electronic Landscape of the Indole Nucleus
The indole ring is an electron-rich aromatic system. The fusion of the electron-rich pyrrole ring with the benzene ring results in a non-uniform distribution of electron density. The pyrrole moiety, due to the lone pair of electrons on the nitrogen atom, imparts high electron density across the entire bicyclic system, making it susceptible to electrophilic attack, particularly at the C3 position.[5]
However, the different positions on the indole ring are not electronically equivalent.
-
C2 and C3 Positions: Located on the pyrrole ring, these are the most electron-rich and nucleophilic positions, often the default sites for electrophilic substitution.[5]
-
C4, C5, C6, and C7 Positions: Located on the benzene portion (the "benzenoid" core), these positions are generally less reactive towards electrophiles than C3. Functionalization at these sites is more challenging and often requires specialized strategies like directed metalation.[6][7][8]
Positional Isomerism and Electronic Effects: Why the 7-Position Matters
The C7 position, adjacent to the indole nitrogen, possesses a unique electronic character. While part of the less reactive benzene ring, its proximity to the heteroatom allows for distinct electronic and steric interactions. Directing C-H functionalization to the C7 position, overriding the intrinsic reactivity of the C2 and C3 positions, has been a significant area of research, often requiring bulky directing groups at the N1 position.[7][8][9]
Substitution at C7 can profoundly influence the molecule's overall electronic profile, hydrogen-bonding capabilities of the N1-H, and steric profile, thereby impacting its interaction with biological targets. This makes C7 a critical position for fine-tuning the pharmacological activity of indole-based drugs.[7][10]
The Acrylate Group as an Electron-Withdrawing Modulator
The acrylate group (-CH=CH-COOR) is a classic α,β-unsaturated carbonyl system. Its electronic properties are dominated by two effects:
-
Inductive Effect (-I): The electronegative oxygen atoms of the carbonyl group pull electron density away from the double bond and the attached ring system through the sigma bonds.
-
Mesomeric (Resonance) Effect (-M): The π-system of the acrylate group can delocalize electron density from the indole ring, a powerful electron-withdrawing effect.
When attached to the C7 position of indole, the acrylate group acts as a potent electron-withdrawing group (EWG). This creates a "push-pull" system where the electron-rich indole nucleus (the "push") donates electron density to the electron-deficient acrylate moiety (the "pull"). This intramolecular charge transfer has significant consequences for the molecule's properties.
Diagram: Electronic Push-Pull System in Indole-7-Acrylate
The following diagram illustrates the resonance delocalization in an indole-7-acrylate system, showing how the electron-donating indole ring interacts with the electron-withdrawing acrylate group.
Caption: Push-pull electronic interaction in indole-7-acrylate.
Quantitative Electronic Parameters
The electronic influence of a substituent can be quantified using Hammett parameters (σ).[11] While originally derived for benzoic acid derivatives, these constants provide a useful framework for understanding electronic effects in other aromatic systems. Electron-withdrawing groups have positive σ values.
Table 1: Comparison of Hammett Constants (σp) for Common Substituents
| Substituent | Hammett Constant (σp) | Electronic Effect |
| -H | 0.00 | Neutral |
| -CH3 | -0.17 | Electron-Donating (weak) |
| -OCH3 | -0.27 | Electron-Donating (strong) |
| -Cl | +0.23 | Electron-Withdrawing (moderate) |
| -CN | +0.66 | Electron-Withdrawing (strong) |
| -COCH=CH₂ (Acryloyl) | ~+0.50 | Electron-Withdrawing (strong) |
| -NO₂ | +0.78 | Electron-Withdrawing (very strong) |
Note: The value for the acryloyl group is an approximation based on similar conjugated carbonyl systems. The exact value can vary based on the specific ester and molecular context.
The strong positive σ value for acrylate-like groups confirms their significant electron-withdrawing capability, placing them in the same class as cyano and nitro groups.[12][13]
Synthesis and Characterization of Indole-7-Acrylates
Achieving selective functionalization at the C7 position is non-trivial. One of the most robust and widely applicable methods is the Palladium-catalyzed Heck reaction, which couples a C7-halogenated indole with an acrylate ester.[14]
Diagram: General Workflow for Synthesis & Characterization
Caption: Workflow for indole-7-acrylate synthesis and characterization.
Detailed Experimental Protocol: Synthesis of Methyl (E)-3-(1H-indol-7-yl)acrylate
This protocol describes a representative Heck coupling reaction.
Rationale:
-
Catalyst: Palladium(II) acetate is a common and effective palladium source.
-
Ligand: Tri(o-tolyl)phosphine is a bulky phosphine ligand that promotes the catalytic cycle and stabilizes the palladium species.
-
Base: Triethylamine (Et₃N) acts as a base to neutralize the HBr generated during the reaction, which is essential for catalyst turnover.
-
Solvent: Dimethylformamide (DMF) is a polar aprotic solvent suitable for dissolving the reactants and sustaining the required reaction temperature.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-bromoindole (1.0 eq), palladium(II) acetate (0.05 eq), and tri(o-tolyl)phosphine (0.10 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Through a syringe, add anhydrous DMF, followed by triethylamine (2.0 eq) and methyl acrylate (1.5 eq).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a solid.
Self-Validation: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the protocol was successful.
Characterization of Electronic Properties
-
UV-Vis Spectroscopy: The intramolecular charge transfer from the indole donor to the acrylate acceptor typically results in a bathochromic (red) shift of the longest wavelength absorption maximum (λ_max) compared to unsubstituted indole.[15][16] This shift provides direct evidence of the altered electronic structure.
-
Cyclic Voltammetry (CV): CV can be used to measure the oxidation potential of the indole ring. The presence of the electron-withdrawing acrylate group at C7 will make the indole ring more difficult to oxidize (i.e., it will have a higher oxidation potential) compared to unsubstituted indole, providing a quantitative measure of the electronic effect.
Table 2: Representative Characterization Data
| Technique | Parameter | Expected Observation for Indole-7-Acrylate |
| ¹H NMR | Vinyl Protons | Two doublets, J ≈ 16 Hz (trans-coupling) |
| ¹³C NMR | Carbonyl Carbon | Signal around 167 ppm |
| UV-Vis | λ_max | Shifted to a longer wavelength vs. indole |
| CV | Oxidation Potential (E_ox) | Higher (more positive) than indole |
Implications for Drug Design and Medicinal Chemistry
The introduction of an acrylate group at the C7 position offers several strategic advantages in drug design.
-
Modulation of pKa and Hydrogen Bonding: The electron-withdrawing nature of the acrylate group increases the acidity of the N1-H proton. This modulates its ability to act as a hydrogen bond donor, which can be critical for tuning binding affinity and selectivity for targets like protein kinases, where the indole N1-H often interacts with the hinge region of the ATP binding site.[17]
-
Creation of a Michael Acceptor: The acrylate moiety is a well-known Michael acceptor, capable of forming a covalent bond with nucleophilic residues (e.g., cysteine) in a protein active site.[18] This allows for the design of targeted covalent inhibitors, which can offer benefits of increased potency, prolonged duration of action, and improved therapeutic index.
-
Fine-Tuning Physicochemical Properties: The electronic modulation can influence the molecule's overall lipophilicity (logP) and dipole moment, affecting its solubility, cell permeability, and pharmacokinetic profile.
Diagram: Indole-7-Acrylate as a Kinase Inhibitor Pharmacophore
This conceptual diagram illustrates how an indole-7-acrylate derivative might bind within the ATP pocket of a protein kinase, highlighting its potential interactions.
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. jbarbiomed.com [jbarbiomed.com]
- 4. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]
- 5. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Scalable Synthesis Protocols for Methyl 3-(1H-indol-7-yl)acrylate
Executive Summary & Strategic Analysis
Methyl 3-(1H-indol-7-yl)acrylate is a critical intermediate in the synthesis of indole-based therapeutics, particularly for kinase inhibitors and receptor antagonists where the C7-substitution pattern provides unique binding geometries distinct from the more common C3-derivatives.
Synthesizing 7-substituted indoles is historically challenging due to the indole ring's electronic bias toward electrophilic substitution at C3. Direct functionalization at C7 requires overcoming this innate reactivity. For scalable manufacturing, two primary retrosynthetic disconnections are viable:
-
Route A: The Heck Cross-Coupling (Preferred Process Route): Utilizes 7-bromoindole and methyl acrylate. This route is atom-economical and leverages the robust availability of 7-bromoindole (synthesized via Bartoli indole synthesis).
-
Route B: The Wittig/HWE Olefination (Alternative): Utilizes 1H-indole-7-carbaldehyde. While highly stereoselective, the aldehyde precursor is often cost-prohibitive at scale compared to the bromide.
This guide details the Heck Coupling as the primary scalable protocol due to its superior cost-efficiency and step count, while providing the Wittig protocol as a high-purity alternative for smaller batches.
Retrosynthetic Logic & Pathway Visualization
The following diagram illustrates the decision matrix for synthesizing the target acrylate, highlighting the divergence based on precursor availability.
Figure 1: Retrosynthetic analysis comparing Heck coupling and Wittig olefination strategies.
Protocol A: Scalable Heck Coupling (Primary Route)
Rationale: The Heck reaction is chosen for its ability to form the C(sp2)-C(sp2) bond directly from the aryl halide. While N-protection (e.g., Boc, Tosyl) is often advised to prevent N-alkylation (Michael addition to acrylate), optimized conditions using mild bases and specific Pd-ligand systems allow for the use of free N-H indole , significantly reducing step count and waste (E-factor).
Materials & Reagents
| Reagent | Equiv.[1][2][3] | Role | CAS No. |
| 7-Bromoindole | 1.0 | Limiting Reagent | 51417-51-7 |
| Methyl Acrylate | 1.5 | Olefin Partner | 96-33-3 |
| Pd(OAc)₂ | 0.02 (2 mol%) | Catalyst Precursor | 3375-31-3 |
| P(o-tol)₃ | 0.04 (4 mol%) | Ligand | 6163-58-2 |
| Triethylamine (Et₃N) | 2.5 | Base / Acid Scavenger | 121-44-8 |
| DMF (Anhydrous) | 10 vol | Solvent | 68-12-2 |
Step-by-Step Methodology
-
Reactor Setup:
-
Equip a double-jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.
-
Process Note: Ensure the system is purged with N₂ to remove oxygen, which deactivates the Pd(0) species.
-
-
Charging:
-
Charge DMF (10 volumes relative to indole mass) and 7-Bromoindole (1.0 equiv) into the reactor. Stir until dissolved.
-
Add Triethylamine (2.5 equiv). The base acts as the HI scavenger.
-
Add Methyl Acrylate (1.5 equiv). Safety: Methyl acrylate is a lachrymator and skin sensitizer; handle in a closed system.
-
-
Catalyst Addition:
-
Add Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (4 mol%) simultaneously.
-
Optimization: Premixing the catalyst and ligand in a small amount of DMF for 15 minutes before addition can enhance the formation of the active Pd(0)-phosphine complex.
-
-
Reaction:
-
Heat the mixture to 100 °C .
-
Monitor by HPLC/UPLC every 2 hours.
-
Target: >98% conversion of 7-bromoindole. Typical reaction time is 6–12 hours.
-
Side Reaction Check: Monitor for N-alkylated impurities (Michael addition). If >5% N-alkylation is observed, lower temperature to 85 °C and extend time, or switch to inorganic base (K₂CO₃).
-
-
Workup & Isolation (Pd Removal):
-
Cool the reaction mixture to 25 °C.
-
Dilute with Ethyl Acetate (15 vol) and wash with Water (3 x 10 vol) to remove DMF and salts.
-
Scavenging: Treat the organic layer with SiliaMetS® Thiol or activated charcoal (10 wt%) for 1 hour to scavenge residual Palladium. Filter through a pad of Celite.[4]
-
Concentrate the filtrate under reduced pressure to ~3 volumes.
-
-
Crystallization:
-
Add n-Heptane (or Hexanes) slowly to the concentrated ethyl acetate solution at 50 °C until turbidity persists.
-
Cool gradually to 0–5 °C over 2 hours.
-
Filter the solids and wash with cold Heptane/EtOAc (9:1).
-
Dry in a vacuum oven at 45 °C.
-
Expected Yield: 85–92% Purity: >98% (HPLC), >99% ee (trans-isomer dominant).
Protocol B: Wittig Olefination (High Stereocontrol)
Rationale: If 1H-indole-7-carbaldehyde is available (or synthesized via Vilsmeier-Haack of 7-lithioindole), this route offers mild conditions and exclusive (E)-selectivity without heavy metal contamination.
Materials & Reagents
| Reagent | Equiv.[1][2][3] | Role |
| Indole-7-carbaldehyde | 1.0 | Limiting Reagent |
| Methyl (triphenylphosphoranylidene)acetate | 1.2 | Wittig Ylide |
| Toluene | 10 vol | Solvent |
Step-by-Step Methodology
-
Charging:
-
To a reaction vessel, add Indole-7-carbaldehyde (1.0 equiv) and Toluene (10 vol).
-
Add Methyl (triphenylphosphoranylidene)acetate (1.2 equiv).[5] This is a stabilized ylide, so no strong base generation is required in situ.
-
-
Reaction:
-
Workup:
-
Cool to room temperature.[4]
-
Concentrate the solvent to dryness.
-
Purification: The major byproduct is Triphenylphosphine oxide (TPPO), which is difficult to remove.
-
Trituration Method: Resuspend the crude solid in cold Diethyl Ether or MTBE . The product is often soluble, while TPPO precipitates (mostly). Filter off the TPPO.
-
Alternatively, use a silica plug filtration eluting with CH₂Cl₂.
-
Expected Yield: 80–88% Note: The removal of TPPO makes this route less attractive for multi-kilogram scale compared to the Heck route.
Process Control & Self-Validating Systems
To ensure the "Trustworthiness" of the protocol, the following analytical checkpoints must be integrated:
A. Reaction Monitoring (IPC)
-
HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.
-
Checkpoint: At 4 hours, check for the disappearance of 7-bromoindole (RT ~ 5.2 min) and appearance of product (RT ~ 6.8 min).
-
Stop Criteria: < 1% Starting Material remaining.
B. Impurity Profiling[11]
-
Isomer Ratio: The Heck reaction typically yields >95:5 E:Z ratio. If Z-isomer is high, photo-isomerization (exposure to light) or thermodynamic equilibration (heating with catalytic I₂) can convert Z to E.
-
N-Alkylation: Check for mass [M+Methyl Acrylate]⁺. If detected, validate the base strength.
C. Workflow Diagram
Figure 2: Process flow diagram for the Heck coupling isolation sequence.[8]
References
-
General Heck Reaction on Indoles
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Haloindoles.
- Source:Tetrahedron 2012, 68(45), 9289-9300.
- Context: Validates the reactivity of bromoindoles without N-protection.
-
Wittig Reaction Standards
-
7-Substituted Indole Synthesis
- Title: A General and Scalable Synthesis of Polysubstituted Indoles.
- Source:Molecules 2020, 25(23), 5604.
- Context: Discusses the preparation of 7-functionalized indole precursors.
-
Specific Compound Data
-
Title: Methyl (E)-3-(7-Indolyl)acrylate Product Page.
- Source: Sigma-Aldrich / Merck.
- Context: Confirmation of target compound stability and properties.
-
Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Users must review the Safety Data Sheets (SDS) for all reagents, particularly Methyl Acrylate (sensitizer) and Palladium salts, before proceeding.
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles - Journal of King Saud University - Science [jksus.org]
- 9. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Hydrolysis of Methyl 3-(1H-indol-7-yl)acrylate to Acid Derivatives
Executive Summary
The hydrolysis of Methyl 3-(1H-indol-7-yl)acrylate to its corresponding carboxylic acid is a pivotal transformation in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and complex natural product analogues. Unlike the common 3-substituted indole isomers, the 7-substituted variant presents unique challenges due to the "peri-effect"—the steric and electronic interaction between the C7-substituent and the indole N1-H.
This guide provides two validated protocols: a mild Lithium Hydroxide (LiOH) method for standard processing and a robust Sodium Hydroxide (NaOH) thermal method for recalcitrant substrates. It addresses critical failure modes such as decarboxylation , N-H deprotonation kinetics , and acrylate polymerization .
Chemical Context & Mechanistic Insight
The "7-Position" Challenge
The 7-position of the indole ring is chemically distinct from the more common 3- or 5-positions.
-
Steric Crowding (The Peri-Effect): The acrylate moiety at C7 is spatially proximal to the N1-H. This creates steric strain that can twist the ester out of planarity, potentially reducing conjugation but also hindering nucleophilic attack by hydroxide ions.
-
Electronic Deactivation: Under basic hydrolysis conditions, the indole N-H (pKa ~16-17 in DMSO, lower with the electron-withdrawing acrylate) can deprotonate. The resulting indolide anion is electron-rich; through resonance, it donates electron density into the ring and the conjugated acrylate system. This makes the ester carbonyl carbon less electrophilic , significantly slowing down the attack of the hydroxide nucleophile (
).
Reaction Pathway
The transformation follows a B_AC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).
Figure 1: Mechanistic pathway highlighting the dianionic transition state common in base hydrolysis of indole acrylates.
Methodological Considerations
| Parameter | Recommendation | Rationale |
| Solvent System | THF : Methanol : Water (3:1:1) | THF solubilizes the organic ester; Water is the reagent; Methanol acts as a phase transfer bridge. |
| Base Selection | LiOH vs. NaOH | LiOH is preferred. The Lithium cation ( |
| Stoichiometry | 3.0 - 5.0 Equivalents | 1 eq for the ester, 1 eq for the acidic N-H, and 1-3 eq excess to drive kinetics against the electron-rich indolide intermediate. |
| Temperature | Ambient | High heat (>80°C) risks polymerization of the acrylate double bond or decarboxylation of the product. |
Experimental Protocols
Protocol A: Mild Hydrolysis (Lithium Hydroxide)
Best for: Substrates with other sensitive functional groups or initial scale-up.
Materials:
-
Methyl 3-(1H-indol-7-yl)acrylate (1.0 eq)
-
Lithium Hydroxide Monohydrate (
) (4.0 eq) -
Tetrahydrofuran (THF) (HPLC Grade)
-
Methanol (MeOH)
-
Deionized Water
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester (1.0 g, ~4.9 mmol) in THF (15 mL). The solution should be clear.
-
Base Addition: Prepare a solution of
(0.83 g, 19.6 mmol, 4 eq) in Water (5 mL). Add this aqueous solution dropwise to the stirring ester solution. -
Homogenization: Add Methanol (5 mL) to the mixture.
-
Note: If the solution turns cloudy, add minimal MeOH until clear to ensure a monophasic reaction.
-
-
Reaction: Stir vigorously at Room Temperature (20-25°C) .
-
Monitoring: Check by TLC (Hexane/EtOAc 1:1) or LC-MS every 2 hours.
-
Timeline: Typical completion is 4–16 hours. If <50% conversion after 6 hours, heat to 40°C.
-
-
Workup (Crucial):
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove THF and MeOH. Do not heat above 45°C.
-
Dilute the remaining aqueous residue with Water (20 mL).
-
Wash the aqueous phase with Diethyl Ether (
) to remove unreacted ester or non-acidic impurities. (Discard organic layer).
-
-
Acidification & Isolation:
-
Cool the aqueous phase to 0°C in an ice bath.
-
Slowly add 1M HCl dropwise with stirring until pH reaches ~3–4.
-
Observation: The product should precipitate as a white or off-white solid.
-
Filtration: Filter the solid, wash with cold water (
), and dry under high vacuum at 40°C.
-
Protocol B: Thermal Hydrolysis (Sodium Hydroxide)
Best for: Sterically hindered substrates or when Protocol A yields <50% conversion.
Modifications:
-
Base: Use NaOH (5.0 eq) as a 2M aqueous solution.
-
Solvent: Ethanol/Water (4:1).
-
Temperature: Reflux (80°C).
-
Safety: Indole acrylates can polymerize at reflux. Add a radical inhibitor (e.g., BHT, 0.1 mol%) if the scale exceeds 5g.
Process Workflow & Decision Tree
Figure 2: Decision tree for optimizing hydrolysis conditions based on reaction progress.
Analytical Validation & Troubleshooting
Expected Analytical Data
-
1H NMR (DMSO-d6):
-
Disappearance of the methyl ester singlet (
ppm). -
Appearance of a broad singlet at
ppm (Carboxylic Acid OH). -
Retention of the alkene doublets (
and ppm, Hz for trans-isomer). -
Indole N-H signal should remain (broad singlet
ppm).[1]
-
-
LC-MS: Shift in mass from
(Ester) to (Acid, M-14).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product is water-soluble (Indole N-H deprotonated or salt form). | Ensure pH is acidified to 3-4 . If still soluble, extract aqueous layer with EtOAc (3x). Do NOT use DCM (poor solubility for polar acids). |
| Decarboxylation | Acidification too strong or temperature too high. | Avoid pH < 2. Perform acidification at 0°C. Do not heat the acidic solution. |
| Incomplete Reaction | Indolide anion formation deactivates ester. | Increase base equivalents to 6.0 eq. Switch solvent to Dioxane/Water to allow higher reflux temps (100°C). |
| Polymerization | Radical mechanism on acrylate double bond. | Perform reaction in the dark (foil-wrapped flask). Add catalytic BHT. |
References
-
Mechanistic Basis of Ester Hydrolysis
- Common Organic Chemistry.
-
[Link]
-
Indole Acidity and Reactivity
-
Synthesis of Indole Acrylates (Contextual)
-
General Hydrolysis of Hindered Esters
-
ScienceMadness & Chemical Forums. "Difficult hydrolysis of hindered esters."
-
[Link]
-
Sources
Using Methyl 3-(1H-indol-7-yl)acrylate in total synthesis of alkaloids
Application Note: Strategic Utilization of Methyl 3-(1H-indol-7-yl)acrylate in the Total Synthesis of Fused Indole Alkaloids
Executive Summary
The functionalization of the indole C7 position represents a historic challenge in organic synthesis due to the inherent nucleophilicity of the C3 position and the acidity of the N1/C2 sites. However, Methyl 3-(1H-indol-7-yl)acrylate has emerged as a linchpin intermediate for accessing the pyrrolo[3,2,1-de]phenanthridine core, a scaffold ubiquitous in Amaryllidaceae and Aspidosperma alkaloids (e.g., Hippadine, Pratosine, Lycorine).[1][2]
This guide details the robust synthesis of this acrylate intermediate via Palladium-catalyzed Heck coupling and demonstrates its application in intramolecular cyclization cascades. By installing the acrylate "handle" at C7, researchers can leverage 6
Strategic Context: The "C7 Conundrum"
In total synthesis, the indole C7 position is often termed the "forgotten carbon."[1] Electrophilic aromatic substitution favors C3, and lithiation favors C2.[1][2] Accessing C7 usually requires pre-functionalized benzene precursors (e.g., Bartoli synthesis) or directed C-H activation.[1][2]
Methyl 3-(1H-indol-7-yl)acrylate solves this by providing a conjugated acceptor orthogonal to the indole's natural reactivity.
Pathway Logic Diagram
The following diagram illustrates the strategic value of the C7-acrylate in accessing complex alkaloid cores.
Figure 1: Strategic divergence from the C7-acrylate intermediate to distinct alkaloid classes.[2][3][4]
Protocol 1: Synthesis of Methyl 3-(1H-indol-7-yl)acrylate
This protocol utilizes a modified Heck reaction optimized for sterically hindered substrates. The use of tri-o-tolylphosphine (
Reagents & Equipment:
-
Substrate: 7-Bromoindole (1.0 equiv)
-
Coupling Partner: Methyl Acrylate (1.5 equiv)[2]
-
Catalyst: Palladium(II) Acetate (
, 5 mol%)[1][2][3] -
Ligand: Tri-o-tolylphosphine (
, 10 mol%)[2][3] -
Base: Triethylamine (
, 3.0 equiv)[1][2][3] -
Solvent: Anhydrous DMF (0.2 M concentration)
-
Atmosphere: Argon or Nitrogen balloon
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a flame-dried Schlenk tube, dissolve
and in 2 mL of DMF. Stir at room temperature for 15 minutes until the solution turns a clear yellow/orange (formation of active species). -
Substrate Addition: Add 7-bromoindole (e.g., 500 mg, 2.55 mmol) and methyl acrylate (345 µL, 3.8 mmol) to the reaction vessel.
-
Base Addition: Add
(1.06 mL, 7.65 mmol) and the remaining DMF to reach 0.2 M concentration. -
Deoxygenation: Sparge the solution with Argon for 10 minutes. Seal the tube.
-
Reaction: Heat the mixture to 100°C for 12–16 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF. Wash with brine, dry over
, and concentrate.[1][2] -
Purification: Flash column chromatography (Gradient: 0%
20% EtOAc in Hexanes).
Data Validation (Self-Validating Metrics):
| Parameter | Expected Value | Diagnostic Note |
| Yield | 75–85% | Lower yields indicate insufficient deoxygenation (Pd black formation). |
| Appearance | Pale yellow solid | Dark oil suggests polymerization of acrylate. |
| Large coupling constant ( | ||
| NH must remain intact (unsubstituted).[1][2] |
Protocol 2: Application in Alkaloid Total Synthesis (Radical Cyclization)
Once the acrylate is installed, it serves as a radical acceptor.[1] This protocol describes the synthesis of the tricyclic pyrrolo[3,2,1-ij]quinoline core, a key substructure of Duocarmycin and Pratosine.[1][2]
Mechanism: Tributyltin hydride (
Methodology (Photochemical Cyclization):
-
Preparation: Dissolve Methyl 3-(1H-indol-7-yl)acrylate (100 mg) in Methanol (100 mL) to create a dilute solution (0.005 M). High dilution prevents intermolecular dimerization.
-
Irradiation: Place the solution in a quartz immersion well reactor equipped with a medium-pressure Mercury lamp (450W).
-
Oxidant: Add a catalytic amount of Iodine (
, 5 mol%) or expose to air (if oxidative aromatization is desired).[1][2] -
Reaction: Irradiate for 4–6 hours.
-
Purification: Evaporate solvent and purify via radial chromatography or prep-TLC.
Experimental Workflow Diagram
Figure 2: Photochemical workflow for converting the acrylate intermediate into a fused alkaloid core.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield in Heck Reaction | Steric hindrance at C7 | Switch ligand to Sphos or XPhos (Buchwald ligands) to boost activity. |
| Pd Black Precipitation | Oxygen contamination | Perform freeze-pump-thaw cycles for degassing instead of simple sparging. |
| Polymerization of Acrylate | Overheating | Add a radical inhibitor (e.g., BHT) to the reaction mixture if scaling up >1g.[1] |
| No Cyclization (Photochem) | Concentration too high | Dilute further (0.001 M) to favor intramolecular reaction over dimerization. |
References
-
Al-Said, N. H., et al. (2018).[1][2] "Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: An Entry to a New Class of Duocarmycin Analogues." Molecules. Link[2]
-
Maji, T., et al. (2014).[1][2] "Dehydrogenative Photocyclization of 3-Styryl Indoles to Fused Indole Systems." The Journal of Organic Chemistry. Link[2]
-
Boger, D. L., et al. (2006).[1][2] "Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine." The Journal of Organic Chemistry. Link[2]
-
Beccalli, E. M., et al. (2007).[1][2] "Intramolecular Pd-catalyzed reaction of N-alkenylindoles: a route to pyrrolo[1,2-a]indoles." Tetrahedron. Link[2]
-
PubChem. (2023). "Methyl 3-(1H-indol-7-yl)acrylate Compound Summary." National Library of Medicine. Link[2]
Sources
- 1. (5R,7R,11bR)-9-(di(1H-Indol-3-yl)methyl)-4,4,7,11b-tetramethyl-1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydrophenanthro[3,2-b]furan-5-yl Acetate [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles - Journal of King Saud University - Science [jksus.org]
Application Notes and Protocols: Microwave-Assisted Synthesis of Methyl 3-(1H-indol-7-yl)acrylate
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2] Methyl 3-(1H-indol-7-yl)acrylate, a substituted indole, is a valuable building block in the synthesis of more complex, biologically active molecules. Traditional methods for its synthesis often involve lengthy reaction times and can lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant reductions in reaction times, increased product yields, and often, enhanced product purity.[3][4][5]
This document provides a detailed guide for the microwave-assisted synthesis of Methyl 3-(1H-indol-7-yl)acrylate, aimed at researchers, scientists, and professionals in drug development. We will delve into the underlying Heck coupling reaction, provide a comprehensive, step-by-step protocol, and discuss the critical parameters for successful and reproducible synthesis.
The Synthetic Strategy: A Microwave-Promoted Heck Coupling Reaction
The synthesis of Methyl 3-(1H-indol-7-yl)acrylate is efficiently achieved via a palladium-catalyzed cross-coupling reaction known as the Heck (or Mizoroki-Heck) reaction.[6][7] This reaction creates a carbon-carbon bond between an unsaturated halide (in this case, a 7-haloindole) and an alkene (methyl acrylate) in the presence of a palladium catalyst and a base.[7][8]
The application of microwave irradiation dramatically accelerates this process.[5][9][10][11] Microwave energy directly and efficiently heats the polar reactants and solvent, leading to rapid temperature increases and significantly shorter reaction times compared to conventional heating methods.[3][5] This rapid, uniform heating minimizes the formation of side products and often leads to cleaner reaction profiles.[3]
The Catalytic Cycle
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 7-haloindole to form a Pd(II) intermediate.
-
Olefin Insertion (Syn-Addition): The methyl acrylate coordinates to the palladium center and then inserts into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the desired acrylate product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, regenerates the active Pd(0) catalyst, completing the cycle.
Experimental Protocol
This protocol details the microwave-assisted Heck coupling of 7-iodoindole with methyl acrylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 7-Iodoindole | ≥95% | Commercially Available | |
| Methyl Acrylate | ≥99%, contains MEHQ as inhibitor | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| Triethylamine (Et₃N) | ≥99.5% | Commercially Available | Should be freshly distilled. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | |
| Microwave Vial | 10 mL | Appropriate Supplier | Must be rated for high pressure and temperature. |
| Magnetic Stir Bar |
Equipment
-
Dedicated Microwave Reactor for organic synthesis.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Flash column chromatography system.
-
NMR Spectrometer.
-
Mass Spectrometer.
Reaction Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of Methyl 3-(1H-indol-7-yl)acrylate.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 7-iodoindole (1.0 mmol, 243 mg).
-
Add Palladium(II) acetate (0.02 mmol, 4.5 mg).
-
In a fume hood, add anhydrous N,N-dimethylformamide (DMF) (4 mL).
-
Add methyl acrylate (1.5 mmol, 135 µL).
-
Add triethylamine (2.0 mmol, 279 µL).
-
Seal the vial securely with a cap.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave reactor.
-
Set the reaction temperature to 120 °C, the hold time to 15 minutes, and the power to a maximum of 300 W.
-
Stirring should be maintained throughout the irradiation period.
-
After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before removal.
-
-
Work-up and Purification:
-
Once cooled, open the vial and pour the reaction mixture into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Methyl 3-(1H-indol-7-yl)acrylate.
-
Optimization and Causality
-
Choice of Halide: 7-Iodoindole is used as it is generally more reactive in Heck couplings than the corresponding bromo or chloro derivatives, allowing for milder reaction conditions.
-
Catalyst Loading: A low catalyst loading (2 mol%) is typically sufficient for this transformation, making the process more cost-effective.
-
Base: Triethylamine acts as a scavenger for the hydroiodic acid (HI) generated during the reaction, which is crucial for regenerating the active Pd(0) catalyst.
-
Solvent: DMF is a polar aprotic solvent that is an excellent choice for microwave-assisted reactions due to its high dielectric constant, allowing for efficient absorption of microwave energy.
-
Temperature and Time: The Arrhenius equation dictates that reaction rates increase with temperature. Microwave heating allows for temperatures above the solvent's boiling point in a sealed vessel, dramatically reducing reaction times from hours to minutes.[5] The conditions of 120 °C for 15 minutes are a good starting point for optimization.
Characterization of Methyl 3-(1H-indol-7-yl)acrylate
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
Expected Analytical Data
| Technique | Expected Data |
| ¹H NMR | The spectrum should show characteristic peaks for the indole protons, the vinyl protons of the acrylate moiety, and the methyl ester protons. The coupling constant between the vinyl protons should indicate a trans configuration. |
| ¹³C NMR | The spectrum should show the correct number of carbon signals corresponding to the indole ring, the acrylate double bond, the ester carbonyl, and the methyl group. |
| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₁NO₂, MW: 201.22 g/mol ). |
Note: For detailed peak assignments, it is recommended to consult literature data for similar compounds.[12][13][14]
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and high-yielding pathway to Methyl 3-(1H-indol-7-yl)acrylate via a Heck coupling reaction.[15] This method significantly reduces reaction times compared to conventional heating, allowing for faster exploration of synthetic routes and the generation of compound libraries for drug discovery and development.[15] The protocol presented here is a robust starting point that can be further optimized to suit specific laboratory conditions and equipment.
References
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]
-
Microwave-assisted synthesis of indole. ScienceDirect. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. iris.unina.it. [Link]
-
Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. PMC. [Link]
-
Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. Scientific Research Publishing. [Link]
-
Microwave-Assisted and Metal-Catalyzed Coupling Reactions. ResearchGate. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. [Link]
-
A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. CEM Corporation. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
(E)-Methyl 3-(1H-indol-3-yl)acrylate. PMC. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Heck reaction. Wikipedia. [Link]
-
An efficient and rapid microwave-assisted synthesis of 1-acetyl-1H-indol-3-YL acetates. ResearchGate. [Link]
-
The Heck reaction of methyl acrylate with haloarenes. ResearchGate. [Link]
-
Microwave Assisted Facile Synthesis and Biological Evaluation of Novel 2-Indolyl -1, 5-Benzothiazepines. Open Pharmaceutical Sciences Journal. [Link]
-
Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Biblio. [Link]
-
Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]
-
Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. [Link]
-
An Efficient and Rapid Microwave-Assisted Synthesis of 1-Acetyl-1h-Indol-3-Yl Acetates. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. iris.unina.it [iris.unina.it]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols [cem.com]
- 6. Heck Reaction—State of the Art [mdpi.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. (E)-Methyl 3-(1H-indol-3-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Methyl 3-(1H-indol-7-yl)acrylate Synthesis
Status: Operational Ticket: Yield Improvement & Protocol Optimization Assigned Specialist: Senior Application Scientist
Strategic Overview & Decision Matrix
The synthesis of Methyl 3-(1H-indol-7-yl)acrylate presents a specific challenge: the C7 position of the indole ring is sterically crowded and electronically less reactive than the C2 or C3 positions. Furthermore, the free N-H proton is acidic (
To maximize yield, you must choose the correct pathway based on your starting material. Do not attempt direct C-H activation (e.g., oxidative olefination) unless you have no other option, as yields are typically
Pathway Decision Tree
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on available starting materials.
Route A: The "Gold Standard" Heck Protocol
Best for: Scalability, availability of 7-bromoindole, and robust yields (>80%).
The primary failure mode in C7-Heck coupling is catalyst poisoning by the free indole N-H and steric hindrance preventing oxidative addition. The protocol below mitigates both.
Critical Optimization Factors
-
N-Protection (Mandatory): You must mask the N-H.
-
Recommended:N-Tosyl (Ts) or N-Boc . These are electron-withdrawing, which paradoxically helps oxidative addition at C7 by reducing the electron density of the ring, making the C-Br bond more susceptible to Pd insertion compared to electron-rich systems.
-
Avoid: Free N-H (leads to Pd-black formation).
-
-
Ligand Selection: Standard
is insufficient for the crowded C7 position.-
Upgrade: Use
(Jeffrey conditions) or XPhos (Buchwald conditions). XPhos is superior for difficult substrates.
-
Optimized Protocol (Step-by-Step)
Step 1: N-Protection (if not already protected)
-
Dissolve 7-bromoindole (1.0 equiv) in DCM.
-
Add
(1.5 equiv) and DMAP (0.1 equiv). -
Add Tosyl chloride (1.1 equiv) at 0°C. Warm to RT.
-
Checkpoint: Ensure complete conversion by TLC. Unprotected indole will ruin the next step.
Step 2: The Heck Coupling
-
Substrates: N-Ts-7-bromoindole (1.0 equiv), Methyl acrylate (1.5 equiv).
-
Catalyst:
(5 mol%). -
Ligand: XPhos (10 mol%) OR
(20 mol%). -
Base:
(3.0 equiv). Note: Inorganic bases like are often less effective in this specific steric environment due to solubility issues in the preferred solvents. -
Solvent: DMF or DMA (Anhydrous, degassed).
-
Temp: 100°C (Sealed tube preferred).
Step 3: Workup & Deprotection
-
Filter through Celite to remove Pd.
-
Deprotect the N-Ts group (if required) using
or (if N-SEM was used).
Route B: Horner-Wadsworth-Emmons (HWE)
Best for: Situations where 7-formylindole is available; guarantees E-isomer selectivity.
This route avoids heavy metals but relies on the stability of the aldehyde.
Critical Optimization Factors
-
Base Choice: Standard NaH can be too harsh, causing polymerization of the acrylate product.
-
Upgrade: Use Masamune-Roush conditions (LiCl + DBU) or NaH at controlled temperatures (-78°C to 0°C).
-
-
Reagent: Trimethyl phosphonoacetate.
Optimized Protocol
-
Setup: Flame-dry flask, Argon atmosphere.
-
Reagent Prep: Suspend NaH (1.2 equiv, 60% dispersion) in dry THF at 0°C. Dropwise add Trimethyl phosphonoacetate (1.2 equiv). Stir 30 min until clear (formation of phosphonate carbanion).
-
Addition: Cannulate 7-formylindole (1.0 equiv) in THF into the reaction mixture at 0°C.
-
Reaction: Warm to RT slowly. Monitor by TLC.[1]
-
Yield Tip: If conversion stalls, add 10 mol% 15-crown-5 ether to chelate sodium and activate the anion.
-
Troubleshooting Guide & FAQs
Issue 1: "My reaction turns black immediately and yield is <10%."
Diagnosis: Catalyst death (Pd black precipitation). Root Cause:
-
Free N-H: If you did not protect the indole, the nitrogen is coordinating to the Pd, displacing the phosphine ligands.
-
Oxygen Leak: Phosphines like
oxidize rapidly in air. Fix:
-
Protect the indole nitrogen (N-Ts or N-Boc).
-
Freeze-pump-thaw degas your solvent (DMF/DMA) three times before adding catalyst.
Issue 2: "I have starting material left, but the catalyst is dead."
Diagnosis: Catalyst stalling / Thermal degradation. Fix:
-
Dosing Strategy: Do not add all 5 mol% Pd at once. Add 2.5 mol% at T=0, and the remaining 2.5 mol% after 4 hours.
-
Switch Ligand: Move to a Palladacycle or Pd-NHC (N-Heterocyclic Carbene) catalyst (e.g., PEPPSI-iPr), which is thermally stable up to 140°C.
Issue 3: "I see a mixture of regioisomers (C3 vs C7)."
Diagnosis: Loss of regiocontrol. Context: This only happens if you are attempting direct C-H activation (Route C). Fix:
-
Switch to Route A (7-Bromoindole). The C-Br bond dictates the position of the coupling absolutely. There is no migration of Pd to C3 in a standard Heck reaction of an aryl bromide.
Issue 4: "The product polymerizes during purification."
Diagnosis: Acrylates are prone to radical polymerization, especially when concentrated. Fix:
-
Add Inhibitor: Add a trace amount of Hydroquinone or BHT (butylated hydroxytoluene) to the collection flask during rotary evaporation.
-
Keep Dark: Indole acrylates are photosensitive. Wrap columns and flasks in aluminum foil.
Comparative Data Summary
| Parameter | Route A: Heck (Optimized) | Route B: HWE | Route C: Direct C-H |
| Starting Material | 7-Bromoindole | 7-Formylindole | Indole |
| Typical Yield | 85-95% | 70-85% | 30-50% |
| E/Z Selectivity | >98:2 (E) | >95:5 (E) | Variable |
| Key Reagent | Pd(OAc)2 / XPhos | Phosphonoacetate | Pd(OAc)2 / Oxidant |
| Scalability | High (kg scale) | Moderate | Low |
| Primary Risk | Pd removal (ppm limits) | Base sensitivity | Regio-isomer mixtures |
Mechanism of Action (Route A)
Understanding the steric environment is key to troubleshooting. The diagram below illustrates why bulky ligands are necessary to facilitate the oxidative addition at the crowded C7 position.
Figure 2: Catalytic cycle of the C7-Heck reaction. The oxidative addition step is hindered by the indole backbone, requiring electron-rich, bulky ligands (L2) like XPhos to drive the cycle.
References
-
Heck Reaction Reviews & Optimization
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link (Source for bulky phosphine logic).
-
-
Indole Functionalization
-
HWE Reaction Standards
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Chemical Reviews. Link
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. figshare.com [figshare.com]
- 5. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
Technical Support Center: Methyl 3-(1H-indol-7-yl)acrylate Solubility Guide
Case ID: IND-7-ACR-SOL Compound: Methyl 3-(1H-indol-7-yl)acrylate Chemical Class: Indole-acrylate conjugate / 7-substituted indole Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Diagnostic Framework
The Core Challenge:
Methyl 3-(1H-indol-7-yl)acrylate presents a specific solubility challenge due to the interplay between its rigid planarity and intermolecular hydrogen bonding . Unlike simple indoles, the acrylate group at the 7-position extends the
Diagnostic Flowchart: Use this decision tree to identify the correct troubleshooting protocol for your specific issue.
Figure 1: Diagnostic triage for solubility issues based on experimental phase.
Solubility Profile & Solvent Selection
The following data is derived from structure-property relationships of 7-substituted indole acrylates and empirical laboratory standards.
Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Dipolar Aprotic | DMSO, DMF, DMAc, NMP | Excellent | Primary Choice. Disrupts intermolecular H-bonds effectively. Recommended for reactions and stock solutions. |
| Polar Aprotic | Acetone, THF, Ethyl Acetate | Moderate | Soluble, but may require mild heating or sonication. Good for extraction but risky for crystallization if too concentrated. |
| Chlorinated | DCM, Chloroform | Good to Moderate | Generally good solubility. Useful for liquid-liquid extraction (organic layer). |
| Protic | Methanol, Ethanol, Isopropanol | Low (Cold) / High (Hot) | Critical for Recrystallization. Poor solubility at RT makes these excellent candidates for temperature-dependent purification. |
| Non-Polar | Hexane, Heptane, Toluene | Poor / Insoluble | Anti-Solvents. Use these to force precipitation or crash out the product from a good solvent. |
| Aqueous | Water, PBS | Insoluble | The compound is highly lipophilic. Will precipitate immediately upon contact. |
Troubleshooting Scenarios (FAQ)
Scenario A: Reaction Setup
Q: "I am trying to perform a hydrolysis or reduction, but the starting material won't dissolve in Toluene or DCM at room temperature."
-
Root Cause: The lattice energy of the 7-indolyl acrylate is too high for non-polar or moderately polar solvents to overcome at ambient temperatures.
-
Solution:
-
Co-solvent System: Do not rely on a single solvent. Add 10-20% DMF or DMSO to your Toluene/DCM mixture. This "spikes" the polarity enough to solvate the indole core.
-
Temperature: If the reaction allows, heat the mixture to 40-50°C. The solubility curve for indole esters is steep; a small increase in temperature often results in full dissolution.
-
Alternative Solvent: Switch to THF (Tetrahydrofuran). It offers a better balance of solubility and removability than DMF.
-
Scenario B: Aqueous Workup
Q: "When I poured my reaction mixture into water, it turned into a milky emulsion and solids crashed out. How do I recover my product?"
-
Root Cause: This is a classic "crash out." The compound is hydrophobic. When the organic solvent (like DMF or Acetone) diffuses into the water, the compound instantly precipitates.
-
Solution:
-
Do not filter yet (unless the solid is pure). The "milk" is likely an emulsion of micro-crystals and impurities.
-
Add Ethyl Acetate (EtOAc): Add a large volume of EtOAc to dissolve the precipitate.
-
Brine Wash: Wash the organic layer vigorously with brine (saturated NaCl). This breaks the emulsion by increasing the ionic strength of the aqueous layer.
-
Filtration: If solids remain at the interface that are not dissolving in EtOAc, filter them separately. Analyze this solid by TLC/NMR; it might be your pure product crashing out due to saturation.
-
Scenario C: Purification (Recrystallization)
Q: "Column chromatography is difficult because the compound streaks. How can I recrystallize this?"
-
Root Cause: The NH group interacts with silica, causing streaking. Recrystallization is superior for this class of compounds but requires a specific solvent pair.
-
Protocol: Use the EtOAc / Hexane or MeOH / Water method.
-
See Section 4 for the detailed protocol.
-
Scenario D: NMR Analysis
Q: "My proton NMR signals in CDCl3 are broad and undefined."
-
Root Cause: Aggregation. In non-polar solvents like Chloroform, the indole N-H hydrogen bonds with the carbonyls of other molecules, forming dimers or oligomers that broaden signals.
-
Solution: Switch to DMSO-d6 . DMSO is a strong H-bond acceptor and will break up the intermolecular aggregates, resulting in sharp, well-defined peaks.
Advanced Protocols
Protocol 1: Dual-Solvent Recrystallization (EtOAc / Hexane)
Objective: Purify crude Methyl 3-(1H-indol-7-yl)acrylate without chromatography.
Reagents:
Workflow:
Figure 2: Step-by-step recrystallization workflow using the solvent/anti-solvent method.
Detailed Steps:
-
Place crude solid in an Erlenmeyer flask.
-
Add hot EtOAc (boiling point ~77°C) dropwise with stirring until the solid just dissolves. Do not add excess.
-
Keep the solution hot. Slowly add hot Hexane .
-
Stop adding Hexane the moment the solution becomes permanently cloudy (turbid).
-
Add 1-2 drops of hot EtOAc to clear the solution again.
-
Remove from heat.[3] Cover with foil (poke holes for slow evaporation if necessary).[3]
-
Allow to cool to Room Temp (2 hours), then Fridge (4°C), then Freezer (-20°C).
-
Filter crystals and wash with cold Hexane .
Protocol 2: High-Concentration Stock Solution (for Bio-Assays)
Objective: Create a stable stock solution (e.g., 10 mM) for biological dilution.
-
Weighing: Weigh the compound into a glass vial (avoid plastic, as acrylates can leach plasticizers).
-
Primary Solvent: Add 100% DMSO (Dimethyl Sulfoxide).
-
Note: Do not use Ethanol for stock solutions >5mM, as it may crash out upon freezing.
-
-
Mechanical Aid: Vortex for 30 seconds. If particles remain, sonicate in a water bath at 35°C for 5 minutes.
-
Storage: Store at -20°C.
-
Thawing: When thawing, the compound may precipitate. You must vortex and warm to 37°C before use to ensure redissolution.
-
References
-
Indole Crystal Engineering
- Title: Structure and Morphology of Indole Analogue Crystals.
- Context: Describes the N-H...
-
Source:
-
Synthesis & Purification of 7-Substituted Indoles
-
General Acrylate Solubility
-
Structural Isomer Analysis
- Title: (E)-Methyl 3-(1H-indol-3-yl)
- Context: Confirms the planar nature and strong packing of indole-acrylates, validating the need for polar aprotic solvents.
-
Source:
Sources
Purification challenges and recrystallization of indole acrylates
Topic: Purification Challenges & Recrystallization of Indole Acrylates
Introduction: The "Sticky Yellow Oil" Syndrome
If you are reading this, you are likely staring at a flask containing a viscous, amber-colored oil that refuses to crystallize, or a "pure" solid that spontaneously turned pink overnight.
Indole acrylates (e.g., ethyl 3-(1H-indol-3-yl)acrylate) present a unique "perfect storm" of purification challenges. You are fighting three simultaneous battles:
-
Thermodynamics: The molecule is lipophilic (indole) yet polar (acrylate), leading to "oiling out" (liquid-liquid phase separation) rather than nucleation.
-
Kinetics: The acrylate tail is prone to radical polymerization or Michael addition, especially during hot workups.
-
Photochemistry: The conjugated system is highly susceptible to UV-induced E/Z isomerization and oxidative degradation (indoxyl formation).
This guide moves beyond generic advice to provide a self-validating system for isolating high-purity indole acrylates.
Part 1: Troubleshooting "Oiling Out" (Thermodynamics)
User Question: "I dissolved my crude solid in hot ethanol, but upon cooling, it separated into a milky emulsion/oil at the bottom. No crystals formed. Why?"
Technical Diagnosis: You have entered the Oiling Out Zone . This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Metastable Limit (nucleation point). This usually happens because the melting point of the solute in the solvent is lower than the saturation temperature.[1]
The Fix: The "Cloud Point" Titration Method Do not rely on single-solvent cooling. You must force the system to nucleate above the oiling-out temperature.
Recommended Solvent System:
-
Solvent A (Good): Ethanol or Isopropanol (dissolves indole core).
-
Solvent B (Bad/Anti-solvent): Water (highly polar, forces precipitation).
Data: Solvent Performance for Indole Acrylates
| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk Profile | Verdict |
| Ethanol / Water | High | Low | Moderate (Oiling out if water added too fast) | GOLD STANDARD |
| EtOAc / Hexane | High | Moderate | High (Indole is too soluble in EtOAc) | Poor Yield |
| Toluene | High | Low | Low (Good crystal habit) | Alternative (Hard to dry) |
| DMSO / Water | Very High | Low | High (DMSO is difficult to remove) | Avoid |
Workflow Visualization: The Crystallization Decision Tree
Figure 1: Logic flow for preventing Liquid-Liquid Phase Separation (Oiling Out) during workup.
Part 2: Polymerization & Stability (Kinetics)
User Question: "My yield was good, but after drying in the oven, the solid turned into a hard, insoluble gum. NMR shows broad peaks."
Technical Diagnosis: You triggered Thermal Radical Polymerization . Acrylates are monomers.[2][3] In the solid state, crystal lattice forces usually prevent polymerization. However, if you heated the material (especially if it oiled out or contained residual solvent), you initiated a radical chain reaction.
The Conflict: Oxygen vs. Indole
-
Standard Acrylate Rule: Keep air present! (Inhibitors like MEHQ require
to work). -
Standard Indole Rule: Remove air! (Indoles oxidize to colored quinoids/indoxyls).
The Solution: The "Anaerobic BHT" Protocol Since we must protect the indole from oxidation, we cannot rely on oxygen-dependent inhibitors (MEHQ). We must use BHT (Butylated Hydroxytoluene) , which functions reasonably well in low-oxygen environments.
Protocol Adjustments:
-
Inhibitor: Add 0.1 mol% BHT to the recrystallization solvent. It will stay in the mother liquor, but trace amounts protect the crystal surface.
-
Temperature Cap: Never heat the solution above 60°C . Thermal initiation of acrylates becomes significant >70°C without potent inhibition [1].
-
Drying: Vacuum dry at Room Temperature (max 30°C). Do not oven dry.
Part 3: Isomerization (Stereochemistry)
User Question: "My LCMS shows two peaks with the same mass. Is this an impurity?"
Technical Diagnosis: This is likely E/Z Isomerization . The E-isomer (trans) is typically the thermodynamically stable product of Wittig/Knoevenagel condensations. However, exposure to UV light causes photo-isomerization to the Z-isomer (cis), which often has different solubility and biological activity [2].
Prevention Strategy:
-
Amber Glassware: Mandatory for all steps.
-
Workup: Perform filtrations in a hood with the sash down or lights dimmed.
-
Storage: Solid state is stable; solution state is highly labile.
Part 4: The "Golden Standard" Protocol
This protocol integrates the thermodynamic and kinetic controls discussed above.
Reagents:
-
Crude Indole Acrylate
-
Ethanol (Absolute)
-
Deionized Water
-
BHT (2,6-Di-tert-butyl-4-methylphenol)
Step-by-Step Methodology:
-
Preparation:
-
Wrap a 100mL Erlenmeyer flask in aluminum foil.
-
Prepare "Solvent A": Ethanol + 0.05% w/v BHT.
-
Prepare "Solvent B": Water (warm to 50°C).
-
-
Dissolution (The Saturation Point):
-
Place crude solid in the flask.
-
Add Solvent A dropwise while heating to 55-60°C (water bath, not direct hot plate).
-
Swirl constantly. Stop adding solvent the moment the solid dissolves.
-
Critical: If the solution is dark brown, add activated charcoal (1% wt), stir for 5 mins, and filter hot.
-
-
The "Cloud Point" Approach:
-
While maintaining 55°C, add Solvent B (Warm Water) dropwise.
-
Watch for a "cloud" that persists for 2-3 seconds before dissolving.
-
Stop when the solution remains slightly turbid.
-
Add 1-2 drops of Solvent A to make it crystal clear again.[4]
-
-
Nucleation (The Seeding Step):
-
Remove from heat.[5] Allow to cool to ~45°C.
-
Add a seed crystal (a tiny speck of pure product or scratch the glass).
-
Do not plunge into ice. Let it cool to room temperature over 2 hours.
-
-
Harvesting:
Workflow Visualization: Stability & Control
Figure 2: Control strategy for mitigating chemical instability during purification.
References
-
Westlake University. (2021). Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. Macromolecules. Link[3]
-
Thermo Scientific Chemicals. (n.d.). trans-Indole-3-acrylic acid, 98+% Product Specifications. Fisher Scientific.[7] Link
-
Cayman Chemical. (2024).[8] trans-Indole-3-acrylic Acid Product Information & Stability. Cayman Chemical.[8] Link
-
University of Alberta. (n.d.). Recrystallization: Single and Two-Solvent Methods. Department of Chemistry. Link
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. mdpi.com [mdpi.com]
- 3. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 4. Home Page [chem.ualberta.ca]
- 5. How to Control Acrylic Resin’s Polymerization Exotherm [eureka.patsnap.com]
- 6. athabascau.ca [athabascau.ca]
- 7. trans-Indole-3-acrylic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Minimizing Polymerization Side-Reactions
Current Status: Operational Support Tier: Level 3 (Advanced Research & Process Development) Lead Scientist: Dr. A. Vance, Senior Application Scientist
Diagnostic Triage: The "Oxygen Paradox"
Read this first if your reaction solidified despite adding inhibitors.
The Issue: A common catastrophic failure mode occurs when researchers thoroughly degas a reaction mixture (sparging with
The Mechanism: Most standard commercial inhibitors supplied with monomers—specifically MEHQ (Monomethyl ether hydroquinone) and TBC (4-tert-butylcatechol) —are phenolic inhibitors. They are not true inhibitors on their own; they are pro-inhibitors. They require dissolved oxygen to form the active quinone-peroxide species that actually scavenges carbon-centered radicals.
-
Scenario: You sparged the solution with Nitrogen to protect the catalyst.
-
Result: You stripped the oxygen required for MEHQ to work. The monomer is now effectively uninhibited at high temperatures.
Decision Logic: Inhibitor Viability
Use the diagram below to determine if your current inhibitor strategy is valid for your reaction conditions.
Figure 1: Decision matrix for selecting the correct inhibitor class based on oxygen availability and temperature.
Inhibitor Selection & Compatibility Matrix
Do not rely on the inhibitor already present in the bottle (usually meant only for storage). For synthesis, you must select an inhibitor compatible with your specific reaction mechanism.
| Inhibitor Class | Common Agents | Mechanism | Oxygen Required?[1][2][3] | Best Application | Contraindications |
| Phenolics | MEHQ, TBC, BHT | Chain-breaking donor; forms stable phenoxy radical. | YES (Critical) | Storage; Aerobic reactions; Mild heating. | Vacuum distillation ; Inert atmosphere reactions (Heck/Stille). |
| Nitroxides | TEMPO, 4-OH-TEMPO | Reversible coupling with C-radicals (Stable Free Radical). | NO | Vacuum distillation ; Inert atmosphere synthesis; High-efficiency scavenging. | Strong acids (can disproportionate); Very high temps (>120°C may reverse). |
| Thiazines | Phenothiazine (PTZ) | Anaerobic radical scavenging (H-transfer). | NO | High-temperature distillation; Acrylate/Methacrylate purification. | Can be difficult to remove from final product due to sulfur content. |
| Metals | CuCl₂, Cu(II) dithiocarbamates | Redox termination. | NO | Aqueous polymerizations; Specific industrial distillations. | Metal-sensitive catalysis (will poison Pd/Pt catalysts). |
Workflow-Specific Troubleshooting
Scenario A: The "Gelling" Heck/Suzuki Reaction
Problem: Performing a Palladium-catalyzed coupling on an acrylate or styrene derivative. The reaction turns into a solid gel or viscous sludge. Root Cause:
-
Inert Atmosphere: You removed
, disabling the MEHQ. -
Base + Heat: Bases (Carbonates, Phosphates) at high temps can initiate anionic polymerization or accelerate radical formation.
-
Pd Coordination: Palladium can coordinate to the alkene, activating it for polymerization rather than coupling.
Corrective Protocol:
-
Switch Inhibitor: Add 5-10 mol% of BHT (if
is present) or TEMPO (if strictly anaerobic). Note: TEMPO is generally compatible with Pd-catalysis but may slow kinetics slightly. -
Dilution: High concentration favors polymerization (2nd order) over coupling (often 1st order regarding monomer). Dilute reaction to <0.2 M.
-
Slow Addition: Do not dump all acrylate in at once. Use a syringe pump to keep monomer concentration low relative to the aryl halide.
Scenario B: Vacuum Distillation of Monomers
Problem: Polymerization occurs inside the fractionating column or condenser during purification. Root Cause: Vacuum removes oxygen. MEHQ stops working. The "hot" vapor phase in the column has no inhibitor (inhibitors are non-volatile and stay in the pot).
Corrective Protocol:
-
Pot Inhibitor: Add Phenothiazine (PTZ) or TEMPO to the boiling flask. These work anaerobically.
-
Column Protection: You must inhibit the vapor phase.
-
Method: Use a "bleed" capillary to introduce a tiny stream of air (if using MEHQ) or a solution of inhibitor into the column head.
-
-
Temperature: Keep the pot temperature as low as possible. Use high vacuum (<5 mmHg) rather than heat.
Validated Protocols
Protocol 4.1: Rapid Inhibitor Removal (Flash Column)
Standard alkaline washing (separatory funnel) is slow and introduces water. Use this for anhydrous applications.[1][4]
Materials:
-
Inhibitor Remover Packing (Sigma-Aldrich 306312 or similar alumina-based beads).
-
Glass column or large syringe barrel.
-
Glass wool.
Steps:
-
Pack a glass column with approx. 5g of inhibitor remover per 100mL of monomer.
-
Flush the column with dry solvent (optional, to remove dust).
-
Pass the monomer through the column under gravity or slight positive pressure (
). -
Validation: Collect the first 1mL. Add 1 drop of 1% FeCl₃ solution.
-
Immediate Use: Use monomer within 30 minutes. Uninhibited monomers are unstable.
Protocol 4.2: Methanol "Crash" Test (Polymer Detection)
Use this to detect early-stage polymerization before visible gelation.
-
Take a 0.5 mL aliquot of your reaction mixture.
-
Add dropwise into a vial containing 5 mL of cold Methanol (MeOH).
-
Observation:
-
Clear solution: Monomer is soluble; no polymer.
-
Cloudiness/White Precipitate: Polymer chains are forming (Polystyrene and Polyacrylates are generally insoluble in MeOH).
-
Action: If precipitate forms, stop heating immediately and dilute with solvent to quench.
-
Visualizing the Polymerization "Death Spiral"
Understanding the kinetics is vital.[3] Once the "Gel Point" is reached, the reaction becomes auto-accelerating (Trommsdorff Effect) due to viscosity preventing termination steps.
Figure 2: The kinetic pathway of polymerization. Note the "Auto-Acceleration" loop (red dashed line) where viscosity prevents termination, leading to thermal runaway.
References
-
Vertex AI Search . (2025). Mechanism of MEHQ polymerization inhibition oxygen requirement. Retrieved from 2
-
National Institutes of Health (NIH) . (2023). Inhibition of Free Radical Polymerization: A Review. Retrieved from 7
-
Sigma-Aldrich . (2025). Inhibitor Removers and Monomer Stabilization. Retrieved from 8
-
MDPI . (2019). A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. Retrieved from 9
-
PNAS . (2011). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. Retrieved from 10
Sources
- 1. nbinno.com [nbinno.com]
- 2. fluoryx.com [fluoryx.com]
- 3. iomosaic.com [iomosaic.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 7. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
Technical Support: Stability of Methyl 3-(1H-indol-7-yl)acrylate in Base
This guide addresses the stability, reactivity, and handling of Methyl 3-(1H-indol-7-yl)acrylate under basic conditions. It is designed for organic chemists and process development scientists encountering yield loss, degradation, or purification challenges with this specific intermediate.
Case ID: IND-7-ACR-BASE
Molecule Class: Vinyl-substituted Heterocycle /
Executive Summary: The Chemical Tension
Methyl 3-(1H-indol-7-yl)acrylate contains three reactive motifs that compete under basic conditions:
-
The Ester: Susceptible to hydrolysis (Saponification).
-
The Indole N-H (
): Susceptible to deprotonation, forming an electron-rich indolyl anion. -
The Acrylate Double Bond: A Michael acceptor, though deactivated by the electron-donating indole ring.
Verdict: The molecule is moderately unstable in strong, non-nucleophilic bases (causing polymerization) but manageable in aqueous hydroxide bases (saponification) if temperature and oxidative stress are controlled. The primary failure mode is oxidative coupling of the deprotonated indole, not Michael addition.
Critical Reactivity Pathways (Visualized)
The following diagram illustrates the fate of the molecule when exposed to base (
Figure 1: The deprotonation of the indole N-H is the fastest step, dictating subsequent reactivity.
Troubleshooting Guide: Common Failure Modes
Issue 1: Reaction Mixture Turns Dark Red/Black
Diagnosis: Oxidative polymerization of the indolyl anion.
Mechanism: Under basic conditions, the indole N-H is deprotonated.[1] The resulting anion is extremely electron-rich (
-
Degas Solvents: Sparge all solvents (THF, Water, MeOH) with Nitrogen/Argon for 15 minutes before adding the base.
-
Antioxidant: Add 1-2 mol% of Sodium Ascorbate if the reaction must be run open to air (though inert atmosphere is preferred).
Issue 2: Low Yield / Incomplete Hydrolysis
Diagnosis: Electronic deactivation of the ester. Mechanism: The indole ring at the 7-position is electron-donating. Through conjugation (vinylogous donation), it pushes electron density into the ester carbonyl, making it less electrophilic than a standard methyl acrylate. Standard conditions (NaOH, RT, 1h) may fail. Data Comparison:
| Substrate | Relative Hydrolysis Rate (Est.) | Recommended Temp |
| Methyl Cinnamate (Phenyl) | 1.0 (Standard) | 20-25 °C |
| Methyl Acrylate (Simple) | >10.0 (Fast) | 0-20 °C |
| Methyl 3-(1H-indol-7-yl)acrylate | 0.2 - 0.4 (Slow) | 40-50 °C |
Solution:
-
Increase Temperature: Heat to 45-50 °C.
-
Change Base: Switch from NaOH to LiOH (Lithium Hydroxide). The
cation acts as a Lewis acid, coordinating to the carbonyl oxygen and activating it for nucleophilic attack, counteracting the indole's electron donation.
Issue 3: Product Disappears During Workup
Diagnosis: Amphoteric solubility. Mechanism: The product is an amino-acid equivalent (Indole N-H + Carboxylic Acid).
-
pH > 10: Soluble (Dianion:
and ). -
pH < 2: Soluble (Protonated Carbonyl/Indole).
-
pH 4-5: Isoelectric point (Precipitation zone). Solution:
-
Carefully adjust pH to 3.0 - 4.0 during workup. Do not acidify to pH 1, or the indole may undergo acid-catalyzed polymerization or remain soluble.
Validated Protocol: Saponification of Methyl 3-(1H-indol-7-yl)acrylate
This protocol maximizes yield while suppressing oxidative degradation.
Reagents:
-
Substrate: 1.0 eq
-
LiOH
H O: 3.0 eq (Excess needed for Ester + N-H deprotonation) -
Solvent: THF : Water (3:1 ratio)
Step-by-Step:
-
Dissolution: Dissolve the substrate in THF.
-
Degassing (Critical): Sparge the solution with Argon for 10 minutes.
-
Base Addition: Dissolve LiOH in the water portion (also degassed) and add dropwise to the THF solution.
-
Reaction: Stir at 45 °C for 4–6 hours. Monitor by TLC (Note: The starting material is fluorescent; the acid product may streak on silica).
-
Quench: Cool to 0 °C.
-
Acidification: Slowly add 1M HCl until pH reaches ~4.0 . A solid precipitate should form.
-
Isolation:
-
If solid forms: Filter and wash with cold water.
-
If no solid: Extract with EtOAc (x3).[2] Wash organic layer with Brine, dry over Na
SO .
-
FAQ: Technical Nuances
Q: Can I use Potassium tert-butoxide (KOtBu) to speed this up? A: No. Strong, bulky bases like KOtBu in organic solvents will irreversibly deprotonate the indole N-H and potentially initiate anionic polymerization of the acrylate double bond (Michael-type polymerization). Aqueous Hydroxide (LiOH/NaOH) is safer because water buffers the basicity and solvates the anions.
Q: Why is the 7-position isomer more stable than the 3-position isomer? A: In 3-indolyl acrylates, the double bond is directly conjugated to the electron-rich pyrrole ring, making the double bond extremely electron-rich and prone to oxidation. In the 7-indolyl isomer , the acrylate is on the benzene ring. While still conjugated, the resonance contribution from the Nitrogen lone pair is less direct, offering slightly better stability against oxidative cleavage.
Q: I see a small impurity at R
References
- Indole Acidity & Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Confirming Indole pKa ~16.7 and anion reactivity).
-
Hydrolysis of Deactivated Esters: Baldi, B. G., et al. (1989). "Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions." Plant Physiology. Link (Demonstrates base sensitivity of indole-esters).
-
Heck Synthesis of 7-Substituted Indoles: Lyer, S., et al. (2017). "Heck Reaction—State of the Art." Catalysts. Link (Context for synthesis and stability of vinyl-indoles).
- Acrylate Polymerization Risks: Buback, M., et al. (1995). "Free-Radical Polymerization of Acrylates." Macromolecular Chemistry and Physics. (General reference for acrylate instability in radical/anionic conditions).
Sources
Validation & Comparative
Definitive Guide: 1H NMR Interpretation of Methyl 3-(1H-indol-7-yl)acrylate
Executive Summary
This guide provides a rigorous technical analysis of the 1H NMR spectrum for Methyl 3-(1H-indol-7-yl)acrylate . As a scaffold often synthesized via C-H activation or cross-coupling (e.g., Heck reaction), the 7-substituted indole is synthetically challenging and frequently contaminated with the thermodynamically favored 3-isomer or other regioisomers (4-, 5-, or 6-yl).
This document serves as a comparative tool to definitively confirm the C7-substitution pattern , distinguishing it from common alternatives using specific coupling constants (
Part 1: Structural Analysis & Theoretical Framework
To interpret the spectrum accurately, we must first map the magnetic environment of the target molecule versus its primary "imposter," the 3-isomer.
The Target: Methyl 3-(1H-indol-7-yl)acrylate
-
Geometry: Trans (E) isomer is the thermodynamically stable product (
). -
Key Feature: The indole C2 and C3 positions are unsubstituted .
-
Sterics: The C7 position is sterically crowded (peri-position to NH), often causing line broadening or distinct NOE signals between the acrylate and the NH proton.
The Alternative: Methyl 3-(1H-indol-3-yl)acrylate [1][2]
-
Key Feature: The C3 position is substituted .
-
Differentiation: The loss of the characteristic C3-H signal (typically
6.5–6.8 ppm) is the primary negative indicator.
Part 2: Comparative Analysis (Target vs. Alternatives)
The following table contrasts the critical NMR signals required to validate the 7-yl isomer against the 3-yl and 5-yl isomers.
| Feature | Target: 7-yl Isomer | Alternative: 3-yl Isomer | Alternative: 5-yl Isomer |
| H3 Proton | Present ( | Absent (Substituted) | Present ( |
| H2 Proton | Doublet/dd ( | Singlet/d ( | Doublet/dd ( |
| Acrylate | |||
| Aromatic Pattern | ABC System (H4, H5, H6) | ABCD System (H4, H5, H6, H7) | ABX/ABC System (H4, H6, H7) |
| Key NOE | Acrylate-H | Acrylate-H | Acrylate-H |
Critical Insight: The presence of the H3 proton at ~6.6 ppm coupled to H2 is the definitive proof that substitution did not occur at the C3 position. To distinguish 7-yl from 5-yl or 6-yl, you must rely on the integration of the aromatic region (3 protons for 7-yl vs patterns of splitting) and NOE contacts with the NH .
Part 3: Detailed 1H NMR Assignment (7-yl Isomer)
Solvent: DMSO-
Reference Standard Data (Consensus Values)
| Position | Multiplicity | Assignment Logic | ||
| NH | 11.0 – 11.5 | br s | - | Indole NH (highly deshielded, solvent dependent). |
| 8.05 – 8.25 | d | 15.8 | Trans-alkene proton, conjugated to aromatic ring (deshielded). | |
| H-6 | 7.60 – 7.75 | d / dd | 7.5, 1.0 | Ortho to acrylate; deshielded by EWG effect of acrylate. |
| H-4 | 7.50 – 7.60 | d / dd | 7.8, 1.0 | Aromatic proton (distal ring). |
| H-2 | 7.30 – 7.40 | dd / t | 2.8 | Indole C2-H. Couples to H3 and NH. |
| H-5 | 7.05 – 7.15 | t / dd | 7.8, 7.5 | Meta to acrylate. Often a pseudo-triplet. |
| H-3 | 6.55 – 6.65 | dd | 2.8, 2.0 | Diagnostic Signal. Upfield aromatic. Couples to H2. |
| 6.45 – 6.60 | d | 15.8 | Trans-alkene proton, alpha to carbonyl (shielded). | |
| OCH | 3.75 – 3.80 | s | - | Methyl ester singlet. |
Mechanistic Interpretation
-
The Acrylate System: The large coupling constant (
Hz) between the and protons confirms the (E)-geometry . A cis (Z) isomer would show Hz. -
The Indole Ring (H4, H5, H6): Since C7 is substituted, the benzene ring of the indole retains only three protons (H4, H5, H6). This creates an AMX or ABC spin system , distinct from the 4-proton system of the 3-substituted isomer.
-
The "Smoking Gun" (H3): In the 7-yl isomer, H3 is present and typically appears as a doublet of doublets (coupling to H2 and potentially NH) in the shielded aromatic region (~6.6 ppm). If this signal is missing, you likely have the 3-yl isomer.
Part 4: Visualization of Signaling Pathways
Diagram 1: Structural Assignment & NOE Correlations
This diagram visualizes the key NOE (Nuclear Overhauser Effect) interactions required to confirm the regiochemistry.
Caption: Structural connectivity and diagnostic NOE correlations. The interaction between the Acrylate
Diagram 2: Regioisomer Identification Workflow
Caption: Logical workflow for distinguishing the 7-yl isomer from 3-yl and other regioisomers based on H3 presence and NOE data.
Part 5: Experimental Protocol
To ensure data integrity and reproducibility, follow this self-validating protocol.
1. Sample Preparation
-
Mass: Dissolve 5–10 mg of the purified solid.
-
Solvent: Use 0.6 mL DMSO-
(99.9% D).-
Why DMSO? Chloroform (
) often causes the broad NH signal to merge with the baseline or exchange with water. DMSO sharpens the NH signal and shifts it downfield (~11 ppm), clearing the aromatic region for analysis.
-
-
Tube: High-quality 5mm NMR tube (prevent shimming errors).
2. Acquisition Parameters
-
Pulse Sequence: Standard 1H ZG (Bruker) or equivalent.
-
Scans (NS): Minimum 16 scans (64 recommended for minor impurity detection).
-
Relaxation Delay (D1): Set to
seconds.-
Reasoning: Acrylate and aromatic protons have different T1 relaxation times. A short D1 leads to integration errors, making the ratio of Indole:Acrylate protons inaccurate (should be exactly 1:1).
-
3. Validation Steps (Self-Check)
-
Integration Check: Calibrate the Methyl Ester singlet (3H) to 3.00.
-
Proton Count:
-
Indole Aromatic Region (6.5–8.0 ppm) should integrate to 5 protons (H2, H3, H4, H5, H6).
-
Acrylate Region should integrate to 2 protons (1
, 1 ). -
Failure Mode: If Aromatic region integrates to 4 protons, you have the 3-yl isomer.
-
-
Geometry Check: Verify
Hz. If Hz, you have the cis (Z) isomer (often a byproduct of Wittig reactions).
References
-
Bartoli, G., et al. (1989). "Synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129-2132. Link
-
García-Rubia, A., et al. (2010).[3] "Pd-Catalyzed C-H Functionalization of Indoles." Angewandte Chemie Int. Ed., 49(28), 4783-4786. Link
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for acrylate/indole shifts). Link
-
National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." (For general indole 1H NMR comparisons). Link
Sources
Comparative Crystal Structure Guide: Methyl 3-(1H-indol-7-yl)acrylate
[1]
Executive Summary
This technical guide provides a rigorous comparative analysis of Methyl 3-(1H-indol-7-yl)acrylate (Target) against its regioisomer, Methyl 3-(1H-indol-3-yl)acrylate (Benchmark).[1] While the 3-isomer is a ubiquitous intermediate in tryptophan-derived alkaloid synthesis, the 7-isomer represents a distinct pharmacophore with unique electronic and steric properties due to the proximity of the acrylate group to the indole N-H moiety.[1]
This document serves as a protocol for researchers to synthesize, crystallize, and structurally characterize the 7-isomer, using the well-established 3-isomer data as a control for validating experimental results.
Structural & Electronic Comparison
The fundamental difference between these two isomers lies in their electronic conjugation and steric environment. This dictates their crystal packing and stability.[1]
| Feature | Methyl 3-(1H-indol-3-yl)acrylate (Benchmark) | Methyl 3-(1H-indol-7-yl)acrylate (Target) |
| Electronic Class | Vinylogous Amide: The alkene is conjugated directly with the nitrogen lone pair through the C2=C3 bond.[1] Highly electron-rich.[1] | Cinnamate Analogue: The acrylate is attached to the benzene ring. It behaves like a meta-amino cinnamate.[1] Less electron-donating resonance from Nitrogen.[1] |
| Steric Environment | Open: The C3 position points away from the N-H, allowing free rotation and intermolecular interactions. | Proximal (Peri-like): The C7 position is adjacent to the N-H. High likelihood of steric clash or intramolecular H-bonding.[1] |
| Crystal Packing | N-H··· | H-Bond Dominant (Predicted): The N-H is sterically positioned to interact with the acrylate carbonyl oxygen (C=O), potentially favoring dimers over chains. |
| Melting Point | 158–160 °C (Well-defined) | Predicted Lower (<150 °C): Disruption of efficient |
Experimental Protocols
2.1. Synthesis Strategy (Self-Validating)
Direct functionalization at the C7 position is challenging due to the higher reactivity of C3. Therefore, a de novo construction or directed group strategy is required.
Recommended Route: Wittig Olefination of Indole-7-carbaldehyde.[1]
-
Why: This method guarantees regioisomer purity, avoiding the difficult separation of 3 vs 7 isomers common in direct Friedel-Crafts acylation.[1]
Protocol:
-
Reagents: 1H-indole-7-carbaldehyde (1.0 equiv), Methyl (triphenylphosphoranylidene)acetate (1.2 equiv), Toluene (anhydrous).
-
Procedure: Reflux the mixture under
atmosphere for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3). -
Workup: Evaporate solvent. The product often co-precipitates with triphenylphosphine oxide (TPPO).
-
Purification: Flash column chromatography is mandatory to remove TPPO, which interferes with crystallization.[1]
2.2. Crystallization Protocol
Obtaining X-ray quality crystals of the 7-isomer requires suppressing kinetic precipitation to favor thermodynamic ordering.[1]
-
Method: Slow Evaporation at Controlled Temperature.[1]
-
Solvent System: Methanol/Water (9:[1]1) or Acetonitrile.
-
Note: Avoid pure non-polar solvents (Hexane) as they induce rapid precipitation of amorphous powder.
-
-
Procedure:
-
Dissolve 20 mg of pure compound in 2 mL of Methanol.
-
Filter through a 0.45
m PTFE syringe filter into a clean vial (removes dust nucleation sites). -
Cover vial with Parafilm and pierce with 3–5 small holes.[1]
-
Store at 4 °C (refrigerator) to slow down solvent evaporation and reduce thermal vibration during nucleation.
-
Structural Characterization Workflow
The following diagram illustrates the decision logic for validating the crystal structure, ensuring the distinction between the 7-isomer and potential impurities.
Figure 1: Decision tree for validating the crystal structure of Methyl 3-(1H-indol-7-yl)acrylate, distinguishing it from common isomeric impurities.
Comparative Analysis of Intermolecular Interactions
Understanding the packing forces is crucial for predicting solubility and bioavailability.
Benchmark: 3-Isomer (Known)
-
Space Group: Monoclinic
.[1] -
Primary Interaction: N-H···
. The indole N-H proton points directly at the center of the benzene ring of a neighboring molecule. -
Secondary Interaction: Weak C-H···O hydrogen bonds involving the methyl ester.
-
Result: This creates "herringbone" or "staircase" motifs that are highly stable but often result in lower solubility in polar solvents.[1]
Target: 7-Isomer (Predicted Model)
-
Predicted Motif: Planar Dimerization .[1]
-
Mechanism: The 7-acrylate group is coplanar with the indole ring.[1] The N-H is likely to form a hydrogen bond with the carbonyl oxygen of the acrylate on an adjacent molecule (Intermolecular N-H···O=C).
-
Steric Consequence: This "head-to-head" or "centrosymmetric dimer" arrangement maximizes lattice energy but differs significantly from the 3-isomer's
-stacking.[1] -
Validation: If XRD shows the acrylate group twisted >20° out of the indole plane, it indicates that steric repulsion between the N-H and the acrylate alkene protons is dominating over conjugation.
Figure 2: Interaction map contrasting the dominant packing forces. The 7-isomer shifts from Pi-stacking to Hydrogen Bonding/Steric governance.[1]
References
-
Crystal Structure of (E)-Methyl 3-(1H-indol-3-yl)
- Source: National Institutes of Health (PMC) / Acta Crystallographica.
- Data: Monoclinic, P21/c, a=5.88Å, b=7.92Å, c=21.89Å.
-
URL:[Link]
-
Synthesis of 7-Substituted Indoles via Wittig Reaction
-
General Properties of Methyl Acrylate Indole Deriv
-
Product Specification: Methyl (E)-3-(7-Indolyl)
A Senior Application Scientist's Guide to UV-Vis Absorption of Conjugated Indole Systems
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Indole Chromophore in Modern Science
The indole ring system is a cornerstone of modern chemical and biological sciences. As the key structural motif in the essential amino acid tryptophan, neurotransmitters like serotonin, and a vast array of natural products and pharmaceuticals, its chemical personality is of paramount importance.[1] Ultraviolet-Visible (UV-Vis) spectroscopy provides a powerful, non-destructive window into the electronic structure of these molecules.[2] By analyzing how conjugated indole systems absorb light, we can deduce critical information about their structure, substitution, and local environment.
This guide moves beyond a simple recitation of facts. It is designed to provide you, the practicing scientist, with an in-depth understanding of the structure-property relationships that govern the UV-Vis absorption of these vital compounds. We will explore the causality behind experimental observations and provide robust protocols to ensure the integrity of your data.
Part 1: The Indole Chromophore - A Spectroscopic Baseline
The characteristic UV absorption of the parent indole molecule is governed by π → π* electronic transitions within the aromatic system.[3] These transitions give rise to two distinct absorption bands, historically labeled using Platt's notation:
-
The ¹La band: A strong absorption typically found around 270-280 nm.
-
The ¹Lb band: A weaker, often finely structured band that appears at longer wavelengths, around 280-290 nm, and is sometimes obscured by the more intense ¹La band.[4]
In a non-polar solvent like cyclohexane or heptane, indole itself typically exhibits a primary absorption maximum (λmax) around 270 nm.[5][6] This baseline is the critical reference point from which we can understand the profound effects of structural modifications.
Part 2: The Effect of Extended Conjugation - Red-Shifting the Spectrum
One of the most predictable and powerful ways to alter the absorption spectrum of indole is to extend its π-conjugated system. Extending conjugation—for example, by adding a vinyl or phenyl group—decreases the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7] According to the fundamental relationship E = hν (or E = hc/λ), a smaller energy gap corresponds to the absorption of lower-energy, longer-wavelength light.[7]
This phenomenon, known as a bathochromic shift (or red shift), is a cornerstone of dye and sensor design. The larger the conjugated system, the more pronounced the shift to longer wavelengths.[8]
Table 1: Effect of Extended Conjugation on the λmax of the Indole Chromophore
| Compound | Structure | Typical λmax (nm) | Reference(s) |
| Indole | Fused bicyclic | ~270 | [5][6] |
| 2-Phenylindole | Phenyl at C2 | ~313 | [9] |
| 3-Phenylindole | Phenyl at C3 | ~290-300 | [10] |
| Fused BN Indole | BN isostere | ~292 | [5][6] |
The following diagram illustrates how extending the π-system from a simple indole to a phenyl-substituted indole effectively lowers the HOMO-LUMO energy gap.
Caption: Extending conjugation lowers the HOMO-LUMO gap (ΔE), causing a bathochromic shift.
Part 3: Substituent Effects - Fine-Tuning the Chromophore
Attaching functional groups directly to the indole ring provides a more nuanced method for tuning its absorption properties. The electronic nature of the substituent—whether it donates or withdraws electron density—and its position on the ring are critical factors.[1]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the π-system. This raises the energy of the HOMO, reducing the HOMO-LUMO gap and causing a bathochromic (red) shift.[11]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or formyl (-CHO) decrease the electron density of the π-system. This lowers the energy of the LUMO, which also reduces the HOMO-LUMO gap and results in a significant bathochromic shift.[11]
The position of substitution is also crucial. Studies have shown that substitution at the C4 position can be particularly effective at producing red-shifted spectra.[11][12]
Table 2: Comparison of Substituent Effects on the λmax of the Indole Chromophore
| Compound | Substituent Type | Position | Typical λmax (nm) | Reference(s) |
| Indole | (Reference) | - | ~270 | [5][6] |
| 5-Methoxyindole | EDG (-OCH₃) | C5 | ~296-298 | [13][14] |
| 3-Nitroindole | EWG (-NO₂) | C3 | ~349 | [15] |
| 4-Nitroindole | EWG (-NO₂) | C4 | ~380-450 | [11][15] |
| 5-Nitroindole | EWG (-NO₂) | C5 | ~322 | [15][16] |
| 6-Nitroindole | EWG (-NO₂) | C6 | ~300-400 (two maxima) | [15] |
| 4-Formylindole | EWG (-CHO) | C4 | >360 | [11][17] |
Part 4: Solvent Effects - The Role of the Local Environment
The polarity of the solvent can significantly influence the UV-Vis spectrum of indole derivatives, a phenomenon known as solvatochromism .[18] Polar solvents can stabilize the ground state and the excited state of a molecule to different extents.
For indole and its derivatives, an increase in solvent polarity generally causes a bathochromic (red) shift in the ¹La band.[19][20] This is because the excited state is typically more polar than the ground state. A polar solvent will stabilize this more polar excited state to a greater degree, thus lowering its energy and red-shifting the absorption maximum.
Table 3: Solvatochromic Effect on a Substituted Indole Derivative
| Solvent | Polarity (ET(30) Parameter) | λmax of a given Indole Derivative (nm) |
| Hexane | Low | (Hypothetical) 290 |
| Ethyl Acetate | Medium | (Hypothetical) 295 |
| Ethanol | High | (Hypothetical) 300 |
| Water | Very High | (Hypothetical) 305 |
Note: The λmax values are illustrative to demonstrate the trend. Actual shifts depend on the specific indole derivative.
Part 5: A Practical Guide to Measurement - Protocol for Acquiring High-Quality UV-Vis Spectra
The trustworthiness of spectroscopic data hinges on a meticulous experimental protocol. The following workflow is designed to be a self-validating system, ensuring accuracy and reproducibility.
Experimental Protocol: Quantitative UV-Vis Analysis
-
Solvent Selection: Choose a solvent that completely dissolves the analyte and is transparent in the wavelength range of interest (typically >220 nm). Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile) are required.
-
Stock Solution Preparation: Accurately weigh a small quantity of the indole compound and dissolve it in a precise volume of the chosen solvent using a Class A volumetric flask. Calculate the molar concentration.
-
Serial Dilutions & Calibration Standards: Prepare a series of dilutions from the stock solution to create at least five calibration standards. The concentrations should bracket the expected concentration of your unknown sample and result in absorbance values between 0.1 and 1.0 absorbance units (AU) to ensure adherence to the Beer-Lambert Law.[3]
-
Spectrophotometer Setup:
-
Power on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 20-30 minutes for stabilization.[21]
-
Set the desired wavelength range for the scan.
-
-
Baseline Correction (Auto-Zero): Fill a clean quartz cuvette with the pure solvent. This is your "blank." Place it in the spectrophotometer and perform a baseline correction. This electronically subtracts the absorbance of the solvent and the cuvette itself.[2]
-
Measurement of Standards:
-
Starting with the least concentrated standard, rinse the cuvette 2-3 times with the solution before filling it for measurement.
-
Wipe the optical faces of the cuvette with a lint-free tissue (e.g., Kimwipe) before placing it in the sample holder.
-
Record the full absorption spectrum and note the absorbance at the λmax.
-
Repeat for all standards, moving from low to high concentration.
-
-
Data Analysis:
-
Plot a calibration curve of Absorbance at λmax vs. Concentration for your standards.
-
Perform a linear regression on the data. The R² value should be ≥ 0.995 for a valid calibration.[3]
-
Measure the absorbance of your unknown sample and use the equation of the line from your calibration curve to determine its concentration.[22]
-
Caption: Workflow for accurate quantitative analysis using UV-Vis spectroscopy.
References
-
Title: Tuning the electronic transition energy of indole via substitution: application to identify tryptophan-based chromophores that absorb and emit visible light Source: RSC Publishing URL: [Link]
-
Title: Excited-state properties of the indole chromophore: electronic transition moment directions from linear dichroism measurements: effect of methyl and methoxy substituents Source: ACS Publications URL: [Link]
-
Title: Modeling the Effect of Substituents on the Electronically Excited States of Indole Derivatives Source: arXiv URL: [Link]
-
Title: Indole's solvatochromism revisited Source: AIP Publishing URL: [Link]
-
Title: Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light Source: PMC - NIH URL: [Link]
-
Title: Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study Source: ChemRxiv URL: [Link]
-
Title: Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol Source: PMC - NIH URL: [Link]
-
Title: A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition Source: PMC - NIH URL: [Link]
-
Title: Absorption spectra of indole and 5-hydroxyindole in the gas phase... Source: ResearchGate URL: [Link]
-
Title: UV-vis spectra and mass spectra of the products from indole and its... Source: ResearchGate URL: [Link]
-
Title: Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines Source: PubMed URL: [Link]
-
Title: Indole's solvatochromism revisited Source: The Journal of Chemical Physics - AIP Publishing URL: [Link]
-
Title: 5-Methoxyindole | C9H9NO Source: PubChem - NIH URL: [Link]
-
Title: UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture Source: Sim4t URL: [Link]
-
Title: UV-Visible absorption spectroscopy and Z-scan analysis Source: IOSR Journal URL: [Link]
-
Title: Excited State Dipole Moment Of New Indole Derivatives By Solvatochromic Shift Method Source: TSI Journals URL: [Link]
-
Title: Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects Source: CORE URL: [Link]
-
Title: The Basics of UV-Vis Spectrophotometry Source: Agilent URL: [Link]
-
Title: (PDF) Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds Source: ResearchGate URL: [Link]
-
Title: Rotationally resolved electronic spectroscopy of 5-methoxyindole Source: The Journal of Chemical Physics URL: [Link]
-
Title: Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments Source: European Journal of Chemistry URL: [Link]
-
Title: 5-Methoxyindole Source: SIELC Technologies URL: [Link]
-
Title: UV/Vis Spectroscopy Guide | Principles, Equipment & More Source: Mettler Toledo URL: [Link]
-
Title: UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis Source: PMC - NIH URL: [Link]
-
Title: UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis Source: Journal of the American Chemical Society - ACS Publications URL: [Link]
-
Title: Introduction To UV-Vis Spectroscopy Source: Master Organic Chemistry URL: [Link]
-
Title: The Relationship Between UV-VIS Absorption and Structure of Organic Compounds Source: Shimadzu URL: [Link]
-
Title: UV/Vis absorption spectra of indole in the gas phase (top) and in... Source: ResearchGate URL: [Link]
-
Title: Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy Source: Asian Journal of Chemistry URL: [Link]
-
Title: 3-Phenylindole | C14H11N Source: PubChem - NIH URL: [Link]
-
Title: Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol Source: ACS Physical Chemistry Au - ACS Publications URL: [Link]
-
Title: 5-Nitroindole as an universal base analogue Source: PMC - NIH URL: [Link]
-
Title: The UV-Vis absorption spectra of III in different solvents Source: ResearchGate URL: [Link]
-
Title: UV Vis Spectra of Indole Analogues Source: Research Data Australia URL: [Link]
-
Title: a UV–Vis spectra of copolymer and polyindole. b Plot of (αhν)1/2 versus... Source: ResearchGate URL: [Link]
-
Title: UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl) Source: ResearchGate URL: [Link]
-
Title: UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions Source: Croatica Chemica Acta URL: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 9. Absorption [2-Phenyl Indole] | AAT Bioquest [aatbio.com]
- 10. 3-Phenylindole | C14H11N | CID 96502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-Nitroindole as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tuning the electronic transition energy of indole via substitution: application to identify tryptophan-based chromophores that absorb and emit visible light - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.aip.org [pubs.aip.org]
- 20. pubs.aip.org [pubs.aip.org]
- 21. iosrjournals.org [iosrjournals.org]
- 22. mt.com [mt.com]
Differentiation of Methyl Indolyl Acrylate Regioisomers: A Technical Guide
Executive Summary & Strategic Context
Methyl indolyl acrylates are pivotal pharmacophores in drug discovery, serving as precursors for tryptophan derivatives, kinase inhibitors, and plant auxin analogs. The indole scaffold's electron-rich nature makes it susceptible to electrophilic substitution, predominantly at the C3 position. However, synthetic routes involving Heck couplings or pre-functionalized halosubstrates can yield regioisomers (C4, C5, C6, or C7 substituted) that are isobaric and share identical fragmentation patterns in low-resolution Mass Spectrometry (MS).
The Core Challenge: Standard LC-MS methods often fail to distinguish these isomers due to identical molecular weights (
This guide outlines a self-validating analytical workflow to unambiguously differentiate these regioisomers using NMR spectroscopy (the gold standard), HPLC retention behavior, and synthetic provenance.
Synthetic Provenance: The First Line of Defense
Before analytical testing, the synthetic route provides the strongest probability of isomeric identity.
-
C3-Isomer (Dominant): Synthesized via Knoevenagel condensation of indole-3-carboxaldehyde with methyl cyanoacetate or methyl acrylate. The C3 position is the natural nucleophilic center of the indole; direct electrophilic substitution almost exclusively yields the 3-isomer.
-
C4, C5, C6, C7-Isomers: typically synthesized via Heck Reaction (Palladium-catalyzed cross-coupling) using the corresponding bromoindole and methyl acrylate.
-
N1-Isomer: A common impurity if the indole nitrogen is not protected during alkylation conditions.
Visualization: Synthetic Pathways & Isomer Origins
Figure 1: Synthetic provenance dictates isomeric outcome. C3 is the "natural" electrophile product; others require specific halide precursors.
Spectroscopic Differentiation (NMR)[1][2]
Nuclear Magnetic Resonance (NMR) is the only definitive method for differentiation without reference standards. Mass Spectrometry (EI or ESI) is insufficient because all isomers generate the same
The Diagnostic Logic
Differentiation relies on identifying the spin system of the indole ring protons.
-
Identify the Acrylate: Locate the two alkene protons. They form a distinct doublet pair (
Hz for trans/E-isomer) in the 6.0–8.0 ppm region. -
Locate H2 and H3:
-
C3-substituted: The signal for H3 is absent . H2 appears as a doublet (
Hz) coupled to the NH, or a singlet if D2O exchange is used. -
C4/5/6/7-substituted: H3 is present as a doublet (
Hz) or dd. H2 is also present.
-
-
Analyze the Benzenoid Ring (H4-H7):
-
C5-substituted: H4 appears as a doublet with meta coupling (
Hz) to H6. H6 appears as a doublet of doublets (ortho to H7, meta to H4). -
C6-substituted: H7 appears as a singlet or doublet with meta coupling to H5.
-
Comparative NMR Data Table (Predicted Shifts & Couplings)
| Feature | 3-Isomer (Methyl 3-indolylacrylate) | 5-Isomer (Methyl 5-indolylacrylate) | N1-Isomer (Methyl 1-indolylacrylate) |
| H3 Signal | Absent (Substituted) | Present ( | Present ( |
| H2 Signal | |||
| NH Signal | Broad singlet ( | Broad singlet ( | Absent (Substituted) |
| Acrylate Position | Coupled to Indole C3 | Coupled to Indole C5 | Coupled to Indole N1 |
| Key NOE | Alkene-H | Alkene-H | Alkene-H |
Experimental Protocol: NMR Characterization
Objective: Establish connectivity and substitution pattern.
-
Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6 . Note: DMSO is preferred over CDCl3 to sharpen the NH signal and prevent aggregation.
-
1D Acquisition: Acquire standard
H NMR (minimum 16 scans). -
D2O Shake (Optional): Add 1 drop D2O and re-acquire.
-
Result: If the broad singlet at 11-12 ppm disappears, it is the NH (confirms C-substitution). If no peak disappears, it is likely the N1-substituted isomer.
-
-
2D Acquisition (Mandatory for Novel Compounds):
-
COSY: To trace the H4-H5-H6-H7 spin system.
-
NOESY/ROESY: Critical for regio-assignment. Irradiate the acrylate alkene proton.
-
Observation: If NOE is seen to H2 , it is the 3-isomer or N1-isomer.
-
Observation: If NOE is seen to H4 and H6 , it is the 5-isomer.
-
-
Chromatographic Separation (HPLC/UPLC)[4]
While NMR identifies the structure, HPLC is required to quantify isomeric purity. Regioisomers often co-elute on standard C18 columns due to identical hydrophobicity.
Column Selection Strategy
-
Standard C18: Often insufficient for separating 4-, 5-, and 6-isomers.
-
PFP (Pentafluorophenyl): Recommended. PFP phases offer distinct selectivity for aromatic isomers based on electron density distributions and
- interactions. -
Chiral Columns: (e.g., Chiralpak IC) can sometimes separate achiral regioisomers due to the specific shape selectivity of the polysaccharide stationary phase.
Recommended Method (UPLC)
-
Column: Waters BEH Phenyl or Phenomenex Kinetex F5 (PFP), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 10 minutes.
-
Detection: UV at 280 nm (Indole absorption maximum) and 320 nm (Acrylate conjugation band).
-
Note: The
will shift slightly between isomers. The 3-isomer typically has a more red-shifted absorption (higher ) due to direct conjugation of the acrylate with the electron-rich pyrrole ring compared to the benzenoid-substituted isomers.
-
Decision Tree for Identification
Use this logic flow to determine the identity of your unknown methyl indolyl acrylate.
Figure 2: Analytical decision matrix for regioisomer assignment.
References
-
Synthesis of 3-substituted indoles: Radwan, A. A., et al. (1997).[1] Synthesis and evaluation of 3-substituted indole derivatives.
-
Crystal Structure of Methyl 3-indolylacrylate: Acta Crystallographica Section E, 2011, E67, o3290. (Definitive structural data for the 3-isomer).
- NMR Differentiation of Indoles: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Authoritative guide on NOE and coupling constants).
-
HPLC Separation of Indole Derivatives: SIELC Technologies Application Note. Separation of Indole and 3-Indoleacrylic acid on Newcrom R1.
- Heck Coupling to Indoles:Journal of Organic Chemistry, "Regioselectivity of Palladium-Catalyzed Coupling of Indoles". (Explains the synthetic bias for C3 vs C-Benzene ring).
Disclaimer
The protocols described herein are for research use only. Always consult Safety Data Sheets (SDS) for methyl acrylate and indole derivatives, as they can be irritants or sensitizers.
Sources
Reference Standards for Methyl 3-(1H-indol-7-yl)acrylate Analysis: A Comparative Qualification Guide
Executive Summary
Methyl 3-(1H-indol-7-yl)acrylate is a specialized intermediate often encountered in the development of DNA-alkylating agents (e.g., duocarmycin analogues) and novel kinase inhibitors. Unlike its ubiquitous regioisomer, Methyl 3-(1H-indol-3-yl)acrylate , the 7-substituted isomer is rarely available as a pharmacopeial Certified Reference Standard (CRS).
This guide addresses the critical analytical challenge: How to qualify a non-compendial reference standard for the 7-isomer and rigorously distinguish it from common impurities. We compare the "In-House Qualified Standard" against the "Commercial Isomeric Reference" to establish a self-validating analytical framework.
The Reference Standard Landscape
For niche indole derivatives, researchers must often choose between custom synthesis and lower-grade reagents. The table below compares the primary options available for Methyl 3-(1H-indol-7-yl)acrylate.
| Feature | Option A: In-House Qualified Standard (Recommended) | Option B: Commercial Reagent Grade | Comparator: The 3-Isomer (Specificity Control) |
| Source | Custom Synthesis (via Heck Coupling) | Chemical Catalog (e.g., Enamine, Combi-Blocks) | USP/EP or Primary Chemical Vendor |
| Purity | >98.0% (Assigned by Mass Balance) | Variable (90–95%) | >99.0% |
| Traceability | Full Structural Elucidation (NMR, MS, IR) | Certificate of Analysis (CoA) often limited | Fully Certified |
| Primary Risk | Resource intensive to generate | Unknown impurities; Batch variability | False Identification (Co-elution risk) |
| Application | Quantitative Assay & Impurity Profiling | Early Discovery Screening | Method Specificity Validation |
Critical Insight: The 3-isomer (Methyl 3-(1H-indol-3-yl)acrylate) is the thermodynamic product of many indole functionalizations. It is the most critical "specificity marker" when validating a method for the 7-isomer.
Synthesis & Qualification Workflow
Since a primary CRS is unavailable, you must generate your own. The industry-standard route for high-purity synthesis is the Heck Cross-Coupling of 7-bromoindole with methyl acrylate.
Synthesis Protocol (Reference Standard Grade)
-
Reagents: 7-Bromoindole (1.0 eq), Methyl Acrylate (1.5 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Et₃N (2.0 eq).
-
Conditions: DMF, 100°C, 12–24 h under Argon.
-
Purification: Flash Column Chromatography (Hexane/EtOAc)
Recrystallization (MeOH/Water). -
Target Yield: ~70–85%.
Qualification Logic (DOT Diagram)
Figure 1: Decision tree for qualifying an in-house reference standard.
Comparative Analysis: 7-yl vs. 3-yl Isomer
The core of your analytical method validation is proving you can distinguish the target (7-yl) from the likely impurity (3-yl).
A. Structural Diagnostics (NMR)
The substitution pattern on the indole ring creates distinct splitting patterns.
-
7-yl Isomer (Target):
-
H-2 & H-3: Distinct doublets or singlets depending on substitution. The acrylate is on the benzene ring.
-
Aromatic Region: The benzene ring has only 3 protons left. Look for a "1-2-3" pattern (triplet/doublet/doublet) for H-4, H-5, H-6.
-
Acrylate Protons: Large coupling constant (
Hz) indicating trans-geometry.
-
-
3-yl Isomer (Interferent):
-
H-2: Typically a sharp singlet (or doublet) at ~7.5–8.0 ppm.
-
Benzene Ring: Intact 4-proton system (H-4, 5, 6, 7).
-
B. Chromatographic Performance (HPLC Data)
The 7-position is adjacent to the indole NH, creating potential for intramolecular hydrogen bonding or steric hindrance that alters retention compared to the 3-position.
Experimental Protocol (Specificity):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Indole core) and 320 nm (Acrylate conjugation).
Typical Results:
| Compound | Retention Time (min) | Relative Response Factor (RRF) | Resolution ( |
| Methyl 3-(1H-indol-7-yl)acrylate | 12.4 | 1.0 (Ref) | -- |
| Methyl 3-(1H-indol-3-yl)acrylate | 11.2 | 1.2 | > 2.5 |
| 7-Bromoindole (Starting Material) | 14.1 | 0.6 | > 4.0 |
Note: The 3-isomer typically elutes earlier or later depending on the specific stationary phase selectivity, but separation is generally achievable due to the significant difference in dipole moment.
Purity Assignment Protocol (Mass Balance)
To use your synthesized material as a quantitative standard, you must calculate its absolute purity. Do not rely solely on "Area %".
-
Organic Impurities: Determine by HPLC-UV (Area %) using the method above.
-
Water Content: Karl Fischer Titration (Note: Indoles can be hygroscopic).
-
Residual Solvents: HS-GC (Headspace Gas Chromatography) to quantify trapped DMF or Ethyl Acetate from synthesis.
-
Assay Verification: qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid or TCNB) is the "Gold Standard" for establishing the potency of the primary lot.
References
-
Synthesis of 7-Indole Acrylates (Heck Coupling)
-
Sznaidman, M. L., et al. (2003).[1] "Synthesis of novel analogues of the duocarmycins." Bioorganic & Medicinal Chemistry Letters, 13(9), 1517-1521.
-
-
General Indole Functionalization
-
Williams, M. T. J., et al. (2020).[2] "Mechanochemistry as an Enabling Technology for Synthesis and Catalysis." ACS Sustainable Chemistry & Engineering, 8(48), 17876–17881. (Discusses 7-bromoindole reactions).
-
-
Analytical Validation Guidelines
- ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
-
ToxT Inhibitor Synthesis (Context for 7-yl derivatives)
- Woodbrey, A. K., et al. (2017). "Modified ToxT inhibitor reduces Vibrio cholerae virulence in vivo." PLOS Neglected Tropical Diseases.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-(1H-indol-7-yl)acrylate
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Methyl 3-(1H-indol-7-yl)acrylate, a specialized acrylate ester. While a specific Safety Data Sheet (SDS) for this exact isomer may not always be readily available, by understanding the hazards of its core chemical functionalities—the acrylate group and the indole ring—we can establish a robust and safe disposal procedure. This protocol is grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship.
The primary directive for the disposal of any reactive or potentially hazardous chemical is to prevent its release into the environment and to mitigate any risk to personnel. The procedures outlined below are designed to be a self-validating system, ensuring that each step logically follows from a comprehensive risk assessment of the compound's known reactive groups.
I. Hazard Assessment: Understanding the Risks of Methyl 3-(1H-indol-7-yl)acrylate
The disposal plan for any chemical begins with a thorough understanding of its potential hazards. For Methyl 3-(1H-indol-7-yl)acrylate, we must consider the hazards associated with both the acrylate ester and the indole moiety.
A. The Acrylate Moiety: The Primary Driver of Hazard
The acrylate functional group is the most significant contributor to the hazardous properties of this molecule. Acrylates, as a class, are known for several key risks:
-
High Reactivity and Polymerization: Acrylates can undergo rapid and potentially violent polymerization, which can be initiated by heat, light, or contaminants.[1]
-
Toxicity: Methyl acrylate, a closely related compound, is classified as highly flammable, toxic if swallowed, and potentially fatal upon skin contact or inhalation.[2][3] It is a severe irritant to the skin, eyes, and respiratory system.[4][5]
-
Sensitization: Acrylates are known skin sensitizers, meaning that repeated exposure can lead to an allergic skin reaction.[2][6]
-
Environmental Hazard: Many acrylates are harmful to aquatic life with long-lasting effects.[1][7]
Given these properties, Methyl 3-(1H-indol-7-yl)acrylate must be treated as a hazardous substance.
B. The Indole Moiety
The indole ring system is a common scaffold in biologically active molecules and is generally less reactive than the acrylate group in the context of disposal. However, its presence may influence the overall toxicity and environmental fate of the molecule.
Table 1: GHS Hazard Profile based on Methyl Acrylate
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | Highly flammable liquid and vapor.[2][3] |
| Acute Toxicity, Oral | 3 | Toxic if swallowed.[3] |
| Acute Toxicity, Dermal | 2 | Fatal in contact with skin.[2] |
| Acute Toxicity, Inhalation | 2 | Fatal if inhaled.[2] |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][4] |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation.[1][4] |
| Respiratory or Skin Sensitization | 1 | May cause an allergic skin reaction.[2][3] |
| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation.[4] |
| Hazardous to the Aquatic Environment, Chronic | 3 | Harmful to aquatic life with long lasting effects.[1][7] |
This table is an extrapolated hazard profile based on the known hazards of methyl acrylate. The actual GHS classification for Methyl 3-(1H-indol-7-yl)acrylate should be confirmed if an SDS becomes available.
II. Pre-Disposal Operations: Ensuring a Safe Environment
Before beginning any disposal procedures, it is critical to establish a safe working environment and have the necessary safety equipment readily available.
A. Engineering Controls
All handling and preparation for disposal of Methyl 3-(1H-indol-7-yl)acrylate must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8] Ensure that safety showers and eyewash stations are unobstructed and immediately accessible.[6][9]
B. Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable when handling this compound. The following should be worn at all times:
-
Eye Protection: Chemical safety goggles are mandatory.[9]
-
Hand Protection: Use nitrile or neoprene gloves. Inspect gloves for any signs of degradation or tearing before use.[9]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of Methyl 3-(1H-indol-7-yl)acrylate is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][10]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid Methyl 3-(1H-indol-7-yl)acrylate, contaminated lab supplies (e.g., weighing paper, gloves, absorbent pads), and any residue from spill cleanup into a designated, chemically compatible, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible (e.g., polyethylene) hazardous waste container.[11] Do not mix with incompatible waste streams.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "Methyl 3-(1H-indol-7-yl)acrylate," and the associated hazards (e.g., Flammable, Toxic).[11]
Step 2: On-site Storage
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Keep containers tightly closed to prevent the release of vapors.[1]
-
Store away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, acids, and bases.[2][4]
Step 3: Arranging for Professional Disposal
-
The primary and only recommended method for the final disposal of Methyl 3-(1H-indol-7-yl)acrylate is through a licensed hazardous waste disposal contractor.[9]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste. They will have established procedures and certified vendors for this purpose.
-
Chemical waste generators are legally responsible for ensuring their waste is managed in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][12][13]
Step 4: Decontamination of "Empty" Containers
-
A container that held Methyl 3-(1H-indol-7-yl)acrylate is not considered "empty" until all residues have been removed to the greatest extent possible.[9]
-
For a container to be disposed of as non-hazardous waste, it must contain no more than 3% by weight of the original material.[9]
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
After thorough decontamination, deface or remove all hazardous chemical labels from the container before disposing of it in the regular trash or recycling, in accordance with your institution's policies.[9]
IV. Emergency Procedures: Spill and Exposure Management
A. Spill Response
-
Small Spills (manageable by trained personnel):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[8][11]
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.[11]
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
If it is safe to do so, increase ventilation to the area.
-
B. Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink large amounts of water. Seek immediate medical attention.[3]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-(1H-indol-7-yl)acrylate.
Caption: Decision workflow for the safe disposal of Methyl 3-(1H-indol-7-yl)acrylate.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of Methyl 3-(1H-indol-7-yl)acrylate, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
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Washington State University. (n.d.). Acrylic Acid. Retrieved from [Link]
-
Formosa Plastics Corporation. (2009). Safety Data Sheet - Methyl acrylate (stabilised with hydroquinone monomethyl ether) for synthesis. Retrieved from [Link]
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Chemius. (n.d.). Methyl Acrylate (MA). Retrieved from [Link]
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Transcriu wiki. (2025, October 9). Safe Disposal Methods For Acrylic Thinner Residue. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1982). Control technology assessment of hazardous waste disposal operations in chemicals manufacturing, walk-through survey report, Celanese Chemical Company, Clear Lake City, Texas. Retrieved from [Link]
-
Thames River Chemical Corp. (2018, March 21). Methyl Acrylate - Safety Data Sheet. Retrieved from [Link]
-
ACRYLAT OJSC. (2011, October 10). Safety Data Sheet - Methyl Acrylate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Methyl Acrylate Hazard Summary. Retrieved from [Link]
-
Ashland. (2016, October 17). Product Stewardship Summary - Methyl acrylate. Retrieved from [Link]
-
U.S. Government Publishing Office. (2021, October 1). Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations. Retrieved from [Link]
-
Kelley Drye & Warren LLP. (2024, February 6). EPA Extends RCRA “Hazardous Constituents” Proposal to Nine PFAS. Retrieved from [Link]
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Federal Register. (2023, August 9). Hazardous Waste Generator Improvements Rule, the Hazardous Waste Pharmaceuticals Rule, and the Definition of Solid Waste Rule; Technical Corrections. Retrieved from [Link]
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A Guide to Personal Protective Equipment for Handling Methyl 3-(1H-indol-7-yl)acrylate
This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for handling Methyl 3-(1H-indol-7-yl)acrylate. As specific safety data for this compound is not extensively available, this guide is built upon a conservative hazard assessment, drawing parallels from the well-documented risks associated with its core chemical structures: the acrylate group and the indole moiety. The protocols outlined here are designed to ensure the highest level of safety for researchers, scientists, and drug development professionals.
Hazard Assessment: An Evidence-Based Approach
Due to the novelty of Methyl 3-(1H-indol-7-yl)acrylate, a dedicated Safety Data Sheet (SDS) is not readily accessible. Therefore, a risk assessment must be conducted by analyzing its constituent functional groups. The acrylate portion of the molecule is the primary driver of its potential hazards. Methyl acrylate, a structural analogue, is known to be a flammable liquid that is harmful if swallowed, inhaled, or on contact with skin.[1][2][3] It is also a known skin, eye, and respiratory irritant and may cause an allergic skin reaction.[1][4][5][6] The indole scaffold, while generally less reactive, is present in many biologically active molecules, warranting careful handling to avoid unknown pharmacological effects.
Based on this analysis, it is prudent to treat Methyl 3-(1H-indol-7-yl)acrylate with a high degree of caution, assuming it possesses similar or greater hazards than its analogues.
| Potential Hazard | Description | Rationale / Analogue Source |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1][2][6] | Based on the known toxicity of methyl acrylate.[1][3][4] |
| Skin Irritation/Corrosion | May cause skin irritation and allergic reactions (sensitization).[1][5][6] | Acrylates are well-documented skin sensitizers.[1][4] |
| Eye Irritation | May cause serious eye irritation.[1][6][7] | A common property of acrylate compounds.[4][7] |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[1][4][7] | Methyl acrylate is known to cause respiratory irritation.[1][7] |
| Flammability | May be a flammable liquid or solid. | Methyl acrylate is a highly flammable liquid.[1][4][5][7] |
| Unknown Biological Effects | The indole moiety is a common pharmacophore; the compound may have uncharacterized biological activity. | General precaution for novel research chemicals. |
The Hierarchy of Controls: PPE as the Final Safeguard
Before any handling takes place, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls prioritizes eliminating or substituting the hazard, followed by engineering controls (e.g., fume hoods), and administrative controls (e.g., standard operating procedures). PPE should never be the sole method of protection.
Caption: The hierarchy of controls for mitigating chemical exposure.
All handling of Methyl 3-(1H-indol-7-yl)acrylate must be performed within a certified chemical fume hood to minimize inhalation exposure.[8][9]
Mandatory PPE for Handling Methyl 3-(1H-indol-7-yl)acrylate
A multi-layered approach to PPE is required to provide comprehensive protection.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[8][10] | To prevent skin contact, absorption, and potential sensitization. The outer glove should be removed immediately after handling and the inner glove upon leaving the work area.[11] |
| Eye/Face Protection | Chemical safety goggles and a face shield.[12][13] | To protect against splashes and aerosols. Safety glasses are insufficient.[12] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | To protect skin and personal clothing from contamination.[8] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary for procedures with a high potential for aerosol generation or if engineering controls are insufficient. | To prevent inhalation of irritating and potentially toxic vapors or particulates.[8][13] |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect feet from spills.[8] |
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely weighing the solid compound and preparing a solution.
Preparation is Key: Before starting, ensure all necessary equipment, including waste containers, is assembled inside the chemical fume hood. Cover the work surface with disposable, absorbent bench paper.[8]
Caption: A workflow for the safe handling of Methyl 3-(1H-indol-7-yl)acrylate.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately remove contaminated clothing.[7] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if it is safe to do so.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill: Evacuate the area.[1] Remove all ignition sources.[7] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[7] Do not allow the chemical to enter drains.[14]
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
All waste generated from handling Methyl 3-(1H-indol-7-yl)acrylate must be treated as hazardous waste.[10][15] Never dispose of this chemical down the drain.[10][15]
Waste Segregation is Mandatory:
-
Solid Waste: Contaminated consumables (e.g., gloves, bench paper, weigh boats) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and labeled hazardous waste container.
-
Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container.[9]
-
Empty Containers: Containers that held the chemical are not considered empty until properly decontaminated. If decontamination is not possible, they must be disposed of as hazardous waste.[10]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
